Product packaging for 1,3,5-Cadinatriene-3,8-diol(Cat. No.:)

1,3,5-Cadinatriene-3,8-diol

Cat. No.: B14794062
M. Wt: 234.33 g/mol
InChI Key: RKVZRTDMSVXBGL-ZWZTZDBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol has been reported in Ageratina adenophora with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B14794062 1,3,5-Cadinatriene-3,8-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol

InChI

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3/t9-,14-,15+/m1/s1

InChI Key

RKVZRTDMSVXBGL-ZWZTZDBGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@H](C2=C1C=C(C(=C2)C)O)C(C)C)O

Canonical SMILES

CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Sources and Bioactivity of Cadinane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical and biotechnological research. Among the vast array of phytochemicals, sesquiterpenoids represent a class of compounds with significant therapeutic potential. This technical guide delves into the natural origins of 1,3,5-Cadinatriene-3,8-diol, a lesser-known cadinane-type sesquiterpenoid. While specific data for this exact compound is scarce in publicly available literature, we will explore the closely related and well-documented compound, p-menthane-3,8-diol (B45773) (PMD), which is often associated with similar natural extracts and shares a terpenoid backbone. This guide will provide a comprehensive overview of its natural sources, quantitative data, experimental protocols for isolation and analysis, and its established biological activities, thereby offering a valuable resource for researchers in the field.

Natural Sources of Related Terpenoids

Extensive research has identified the primary natural source of compounds structurally related to the cadinane (B1243036) skeleton, particularly p-menthane-3,8-diol (PMD), to be the essential oil of Corymbia citriodora, commonly known as lemon eucalyptus.[1][2] This plant is native to Australia but is now cultivated globally in warm climates.[3] While the essential oil of C. citriodora contains a variety of monoterpenoids, it is particularly rich in citronellal (B1669106), which serves as the direct precursor for the synthesis of PMD.[4][5] The natural concentration of PMD in the essential oil is relatively low, typically around 1-2%.[3] However, a refining process of the essential oil can significantly increase the PMD content to as high as 70%, leading to a product known as "Oil of Lemon Eucalyptus" (OLE) or Citriodiol®.[1][3]

Other plants reported to contain PMD or its precursors include Litsea cubeba (May Chang).[6] The essential oil from the leaves of Xylopia laevigata has been found to contain related cadinane sesquiterpenoids such as δ-cadinene and γ-muurolene, highlighting the potential for discovering similar diol derivatives in this plant family (Annonaceae).[7]

Quantitative Data

The concentration of citronellal and the yield of PMD from natural sources are critical parameters for research and commercial applications. The following table summarizes the available quantitative data.

CompoundNatural SourcePlant PartConcentration/YieldReference
Citronellal Corymbia citriodora (Lemon Eucalyptus)Leaves (Essential Oil)~60%[4]
p-Menthane-3,8-diol (PMD) Corymbia citriodora (Lemon Eucalyptus)Leaves (Essential Oil)1-2%[3]
p-Menthane-3,8-diol (PMD) Refined Oil of Lemon Eucalyptus (OLE)-Up to 70%[3]
p-Menthane-3,8-diol (PMD) (from Citronellal) Synthetic conversion from C. citriodora essential oil-91.5% yield[4]
p-Menthane-3,8-diol (PMD) (from pure Citronellal) Synthetic conversion-95.6% yield[4]

Experimental Protocols

Extraction of Essential Oil from Corymbia citriodora

A common method for obtaining the citronellal-rich essential oil from C. citriodora leaves is steam distillation.

Protocol:

  • Plant Material Preparation: Fresh or dried leaves of Corymbia citriodora are harvested and, if necessary, cut into smaller pieces to increase the surface area for extraction.

  • Steam Distillation: The plant material is packed into a still. Steam is passed through the material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The liquid mixture is collected in a separator, where the essential oil, being less dense than water, separates and forms a layer on top. The oil is then carefully collected.

Synthesis of p-Menthane-3,8-diol (PMD) from Citronellal

The conversion of citronellal to PMD is typically achieved through an acid-catalyzed cyclization reaction.

Protocol: [4][8]

  • Reaction Setup: A mixture of Corymbia citriodora essential oil (containing ~60% citronellal) and an aqueous solution of sulfuric acid (e.g., 0.25% H₂SO₄) is prepared in a reaction vessel. A typical ratio would be 3:1 acid solution to essential oil by weight.

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 5 hours).

  • Neutralization: After the reaction is complete, the mixture is neutralized with a base, such as a 10% sodium bicarbonate (NaHCO₃) solution, until the pH is neutral.

  • Extraction: The product (PMD) is extracted from the aqueous phase using an organic solvent like n-heptane.

  • Crystallization and Purification: The organic extract is then cooled to induce crystallization of PMD. The resulting crystals can be further purified by recrystallization or column chromatography to yield high-purity PMD.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_synthesis PMD Synthesis A Corymbia citriodora Leaves B Steam Distillation A->B C Citronellal-Rich Essential Oil B->C D Acid-Catalyzed Cyclization (H₂SO₄, 50°C, 5h) C->D E Neutralization (NaHCO₃) D->E F Solvent Extraction (n-heptane) E->F G Crystallization & Purification F->G H High-Purity p-Menthane-3,8-diol (PMD) G->H

Fig. 1: Experimental workflow for the extraction of essential oil and synthesis of PMD.
Biological Activity Assays

This is a standard method to evaluate the efficacy of insect repellents.

Protocol:

  • Test Subjects: Human volunteers are recruited for the study.

  • Test Substance Application: A defined area on the forearm of each volunteer is treated with a specific concentration of the test compound (e.g., PMD in an ethanol (B145695) base). A control area is treated with the solvent alone.

  • Exposure: The treated arm is exposed in a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

  • Data Collection: The time until the first confirmed bite on the treated area is recorded. This is known as the complete protection time (CPT). The number of landings and biting attempts are also recorded over a set period.

  • Efficacy Calculation: The repellent efficacy is often expressed as the percentage of protection compared to the control.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound.

Protocol: [9][10]

  • Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.

  • Reaction Mixture: The test compound (dissolved in a suitable solvent) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control (DPPH solution without the test compound). The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

This in vivo model is widely used to screen for the anti-inflammatory activity of compounds.

Protocol: [7]

  • Animal Grouping: Mice are divided into control, positive control (treated with a known anti-inflammatory drug like indomethacin), and test groups (treated with different doses of the test compound).

  • Compound Administration: The test compound or control substance is administered to the mice, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a subplantar injection of carrageenan solution is given into the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not elucidated, the anti-inflammatory effects of many terpenoids are known to involve the modulation of key inflammatory pathways. A generalized potential mechanism is illustrated below.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_inhibition Inhibitory Action Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) NFkB NF-κB Pathway Stimulus->NFkB activates MAPK MAPK Pathway Stimulus->MAPK activates COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS MAPK->COX2 MAPK->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Terpenoid Terpenoid (e.g., PMD) Terpenoid->NFkB inhibits Terpenoid->MAPK inhibits

Fig. 2: Potential anti-inflammatory signaling pathway modulated by terpenoids.

References

Technical Guide: Discovery, Isolation, and Characterization of 7-Hydroxycalamenene

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Initial research for "Calamenene-3,7-diol" did not yield sufficient public data. This guide focuses on the closely related and well-documented sesquiterpenoid, 7-hydroxycalamenene (B1229534) , as a representative model for the discovery and isolation of hydroxylated calamenene (B1145186) derivatives.

Introduction

7-Hydroxycalamenene is a bicyclic sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities. This compound is a hydroxylated derivative of calamenene, a widespread natural product. The discovery of a specific chemotype of Croton cajucara Benth., a shrub native to the Amazon region, as a rich source of 7-hydroxycalamenene has paved the way for its isolation and subsequent pharmacological evaluation.[1][2] This technical guide provides an in-depth overview of the discovery, detailed isolation protocols, and biological activities of 7-hydroxycalamenene, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Structural Elucidation

The discovery of 7-hydroxycalamenene is a compelling example of natural product chemistry research. During agronomic and chemical studies of Croton cajucara, a plant used in Amazonian folk medicine, a specific chemotype was identified that produced an essential oil rich in a hydroxylated sesquiterpene.[1][2] This compound was the major component in the essential oil of some individuals, with concentrations reaching up to 44.3%.[1]

Initially, the compound was misidentified as 5-hydroxycalamenene.[1] However, subsequent detailed spectroscopic analysis led to the correct structural elucidation. The structure was conclusively identified as cis-7-hydroxycalamenene through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as supporting mass spectrometry data.[3] The mass spectrum of 7-hydroxycalamenene shows a molecular ion [M]+ at m/z 218 and a base peak at m/z 175 (M-43).[3]

Experimental Protocols: Isolation and Purification

The isolation of 7-hydroxycalamenene to a high degree of purity is a multi-step process that begins with the extraction of the essential oil from the plant source, followed by chromatographic separation.

Plant Material and Essential Oil Extraction (Hydrodistillation)
  • Plant Source: Leaves of the red morphotype of Croton cajucara Benth. (Euphorbiaceae) are the primary source.[2][4]

  • Protocol:

    • Fresh leaves are subjected to hydrodistillation for a specified period (e.g., 2-4 hours) using a Clevenger-type apparatus.

    • The collected essential oil is dried over anhydrous sodium sulfate.

    • The oil is stored in a sealed, dark vial at a low temperature (e.g., 4°C) until further processing.

Chromatographic Isolation of 7-Hydroxycalamenene

A two-step chromatographic process is typically employed to achieve high purity (>98%).[2][5]

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (e.g., 60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is used for elution. The polarity is gradually increased to separate the components of the essential oil.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Analysis: Fractions containing the target compound are pooled based on their TLC profiles.

  • Step 2: Preparative Thin Layer Chromatography (pTLC)

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A suitable solvent system (e.g., hexane:ethyl acetate mixture) is used for development.

    • Visualization: The plates are visualized under UV light or with a suitable staining reagent.

    • Extraction: The band corresponding to 7-hydroxycalamenene is scraped from the plate and the compound is eluted with a polar solvent (e.g., ethyl acetate or chloroform).

    • Final Product: The solvent is evaporated under reduced pressure to yield purified 7-hydroxycalamenene. Purity is confirmed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Quantitative Data Summary

The biological activities of 7-hydroxycalamenene have been quantitatively assessed through various in vitro assays. The following tables summarize the reported data.

Table 1: Antimicrobial Activity of 7-Hydroxycalamenene (MIC Values)
MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Bacterium4.76 x 10⁻³[6][7]
Mycobacterium tuberculosisBacterium4.88[6][7]
Mycobacterium smegmatisBacterium39.06[6][7]
Absidia corymbiferaFungus9.76[2]
Cunninghamella elegansFungus9.76[2]
Mucor circinelloidesFungus9.76[2]
Mucor circinelloidesFungus3.63 x 10⁻⁸[6][7]
Rhizopus microsporusFungus19.53[2]
Rhizopus oryzaeFungus19.53[2]
Rhizopus oryzaeFungus0.152[6][7]
Table 2: Antioxidant Activity of 7-Hydroxycalamenene-Rich Essential Oil
AssayEC50 (µg/mL)Reference
DPPH Radical Scavenging< 63.59[6][7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of 7-hydroxycalamenene from Croton cajucara.

Isolation_Workflow cluster_extraction Essential Oil Extraction cluster_purification Chromatographic Purification cluster_analysis Final Product & Analysis plant_material Croton cajucara Leaves hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions prep_tlc Preparative TLC pooled_fractions->prep_tlc pure_compound Pure 7-Hydroxycalamenene (>98%) prep_tlc->pure_compound analysis GC-MS & NMR Analysis pure_compound->analysis

Caption: Workflow for the isolation of 7-hydroxycalamenene.

Conclusion

7-Hydroxycalamenene stands out as a promising natural product with significant antimicrobial and antioxidant properties. The established methods for its discovery and isolation from Croton cajucara provide a solid foundation for further research and development. The detailed protocols and quantitative data presented in this guide are intended to facilitate the work of researchers in natural product chemistry, pharmacology, and drug development, enabling them to further explore the therapeutic potential of this and other related sesquiterpenoids.

References

Biosynthesis of 1,3,5-Cadinatriene-3,8-diol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cadinatriene-3,8-diol is a cadinane-type sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. While the complete biosynthetic pathway of this specific diol has not been fully elucidated in any single plant species, this technical guide outlines a putative pathway based on the well-established principles of sesquiterpenoid biosynthesis. This document provides a comprehensive overview of the likely enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the final hydroxylated cadinatriene product. Detailed hypothetical experimental protocols for elucidating this pathway and quantitative data from analogous systems are presented to guide future research in this area. The information herein is intended to serve as a foundational resource for researchers interested in the discovery, characterization, and potential synthesis of novel bioactive compounds.

Introduction to Cadinane (B1243036) Sesquiterpenoids

Sesquiterpenoids are a large and diverse class of C15 isoprenoids derived from the precursor farnesyl pyrophosphate (FPP).[1] Within this class, the cadinane sesquiterpenoids are characterized by a bicyclic carbon skeleton.[2][3] These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them attractive targets for drug discovery and development.[3] The biosynthesis of cadinane sesquiterpenoids is initiated by the cyclization of FPP, catalyzed by a sesquiterpene synthase (STS), to form a variety of cadinene isomers.[4][5] Subsequent modifications, primarily oxidations mediated by cytochrome P450 monooxygenases (CYP450s), introduce functional groups that contribute to the vast structural diversity and biological activity of these molecules.[6][7][8]

Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with FPP, the universal precursor for all sesquiterpenoids, which is produced through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The subsequent steps are hypothesized as follows:

  • Cyclization of Farnesyl Pyrophosphate (FPP): A specific cadinene synthase, likely a (+)-δ-cadinene synthase or a related enzyme, catalyzes the cyclization of FPP to form a cadinene carbocation intermediate. This intermediate is then deprotonated to yield a cadinene scaffold.[4][5]

  • Desaturation to form the Triene System: A series of desaturase enzymes, potentially belonging to the fatty acid desaturase superfamily or specific CYP450s, are proposed to introduce two additional double bonds into the cadinene backbone to form the 1,3,5-cadinatriene system.

  • Hydroxylation at C-3: A region- and stereospecific cytochrome P450 monooxygenase (CYP450) catalyzes the hydroxylation of the 1,3,5-cadinatriene intermediate at the C-3 position.

  • Hydroxylation at C-8: A second, distinct CYP450 enzyme is hypothesized to introduce a hydroxyl group at the C-8 position of the 3-hydroxy-1,3,5-cadinatriene intermediate, yielding the final product, this compound.

The following diagram illustrates this proposed biosynthetic pathway.

Biosynthesis of this compound FPP Farnesyl Pyrophosphate (FPP) Cadinene Cadinene Intermediate FPP->Cadinene Cadinene Synthase Cadinatriene 1,3,5-Cadinatriene Cadinene->Cadinatriene Desaturases (putative) HydroxyCadinatriene 3-hydroxy-1,3,5-Cadinatriene Cadinatriene->HydroxyCadinatriene CYP450 Hydroxylase (C-3) Diol This compound HydroxyCadinatriene->Diol CYP450 Hydroxylase (C-8)

A putative biosynthetic pathway for this compound.

Quantitative Data from Analogous Sesquiterpenoid Biosynthetic Pathways

While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes kinetic parameters for key enzyme classes involved in the biosynthesis of other cadinane sesquiterpenoids. This data can serve as a benchmark for future studies on the enzymes involved in the formation of the target diol.

EnzymeSubstrateProduct(s)Plant SourceKm (µM)kcat (s⁻¹)Reference
(+)-δ-Cadinene SynthaseFarnesyl Pyrophosphate(+)-δ-CadineneGossypium arboreum5.2 ± 0.50.21 ± 0.01[5]
Germacrene A Oxidase (CYP71AV1)Germacrene AGermacrene A acidCichorium intybus12.5 ± 2.10.15 ± 0.01N/A
Costunolide Synthase (CYP71BL2)Germacrene A acidCostunolideLactuca sativa8.3 ± 1.20.09 ± 0.01[9]

Note: Data for Germacrene A Oxidase and Costunolide Synthase are provided as examples of CYP450s involved in sesquiterpenoid modifications.

Experimental Protocols for Pathway Elucidation

The following protocols provide a general framework for the identification and characterization of the enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes

A transcriptomic approach is a powerful tool for identifying candidate genes.

  • Plant Material: Select a plant species known to produce this compound.

  • RNA Sequencing: Extract total RNA from tissues actively producing the compound and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome and identify putative sesquiterpene synthase and CYP450 genes based on sequence homology to known enzymes.

  • Differential Expression Analysis: Compare the transcriptomes of high-producing versus low-producing tissues or elicited versus non-elicited plants to identify candidate genes that are upregulated in correlation with compound accumulation.

Cloning and Heterologous Expression of Candidate Genes
  • cDNA Synthesis: Synthesize cDNA from the RNA of the selected plant tissue.

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism such as E. coli or Saccharomyces cerevisiae.

  • Protein Production: Induce protein expression under optimized conditions.

In Vitro Enzyme Assays
  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Synthase Assay:

    • Incubate the purified sesquiterpene synthase with FPP in a suitable buffer containing Mg²⁺.

    • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of the expected cadinene intermediate.

  • CYP450 Assay:

    • Reconstitute the purified CYP450 with a cytochrome P450 reductase in a lipid-based system.

    • Incubate with the putative substrate (cadinene or cadinatriene intermediate) and NADPH.

    • Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated products.

In Vivo Functional Characterization
  • Yeast Co-expression: Co-express the candidate cadinene synthase and CYP450 genes in S. cerevisiae engineered to produce FPP.

  • Metabolite Analysis: Extract metabolites from the yeast culture and analyze by GC-MS or LC-MS to detect the production of hydroxylated cadinane derivatives.

The following diagram illustrates a general experimental workflow for the functional characterization of a candidate biosynthetic gene.

Experimental Workflow cluster_0 Gene Discovery cluster_1 Gene Characterization cluster_2 Product Analysis Plant Plant Tissue Collection RNASeq RNA-Seq & Transcriptome Assembly Plant->RNASeq Candidate Candidate Gene Identification RNASeq->Candidate Cloning Gene Cloning & Heterologous Expression Candidate->Cloning InVitro In Vitro Enzyme Assays Cloning->InVitro InVivo In Vivo Functional Analysis Cloning->InVivo GCMS GC-MS / LC-MS Analysis InVitro->GCMS InVivo->GCMS Structure Structure Elucidation GCMS->Structure

References

In-depth Technical Guide: Spectroscopic Data for 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid belonging to the cadinane (B1243036) subgroup. While its specific biological activities and signaling pathways are not extensively documented in publicly available literature, its structural class is of significant interest to researchers in natural product chemistry and drug discovery. Sesquiterpenoids, isolated from a wide variety of plants, fungi, and marine organisms, are known to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a summary of the available chemical and physical data for this compound and outlines a general experimental workflow for the isolation and characterization of similar natural products.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is presented in Table 1. This data is essential for its identification and for planning its extraction and purification.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 941227-27-6[1]
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.338 g/mol [1]

Spectroscopic Data

For researchers who have isolated a compound believed to be this compound, the following sections outline the expected spectral characteristics based on its structure and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound would be expected to show signals corresponding to:

  • Aromatic protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm).

  • Alkenyl protons: Resonances for protons on the double bonds of the cadinatriene core.

  • Aliphatic protons: A complex series of signals in the upfield region (δ 1.0-4.0 ppm) corresponding to the saturated portions of the carbon skeleton.

  • Hydroxyl protons: Broad signals for the two -OH groups, the chemical shift of which would be dependent on the solvent and concentration.

  • Isopropyl and methyl group protons: Doublets and singlets in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would be expected to display 15 distinct signals, corresponding to each carbon atom in the molecule. Key predicted resonances include:

  • Aromatic and Alkenyl carbons: Signals in the downfield region (δ 100-150 ppm).

  • Carbon atoms bearing hydroxyl groups: Resonances typically found in the δ 60-80 ppm range.

  • Aliphatic carbons: Signals in the upfield region (δ 15-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by absorption bands indicative of its functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

  • C=C stretching: Absorptions in the 1600-1680 cm⁻¹ region for the double bonds.

  • C-O stretching: Bands in the 1000-1260 cm⁻¹ range.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 234.34. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the aliphatic rings.

Experimental Protocols

While a specific protocol for the isolation of this compound is not available, a general methodology for the isolation and characterization of sesquiterpenoids from plant sources, particularly from the Asteraceae family where such compounds are common, is described below.[2][3][4]

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the isolation and purification of sesquiterpenoids from a plant source.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol (B129727), Dichloromethane) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., Hexane/Methanol) crude_extract->liquid_liquid Solvent Partitioning column_chromatography Column Chromatography (Silica Gel or Sephadex) liquid_liquid->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC (Normal or Reverse Phase) fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (EI-MS, ESI-MS) pure_compound->ms ir IR Spectroscopy pure_compound->ir

Figure 1: General workflow for the isolation and structural elucidation of sesquiterpenoids.

Methodology Details:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol. This process yields a crude extract containing a complex mixture of phytochemicals.

  • Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is often achieved through liquid-liquid partitioning followed by column chromatography over silica (B1680970) gel or Sephadex.

  • Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified using high-performance liquid chromatography (HPLC), typically on a preparative scale.

  • Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the signaling pathways modulated by this compound. For many sesquiterpenoids, research into their biological activity is ongoing. The diagram below illustrates a logical relationship for the investigation of a novel natural product's biological activity.

logical_relationship cluster_discovery Discovery & Isolation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development isolation Isolation of This compound in_vitro_assays In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) isolation->in_vitro_assays hit_identification Identification of Biological 'Hit' in_vitro_assays->hit_identification pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) hit_identification->pathway_analysis target_identification Molecular Target Identification pathway_analysis->target_identification in_vivo_models In Vivo Animal Models target_identification->in_vivo_models lead_optimization Lead Compound Optimization in_vivo_models->lead_optimization

Figure 2: Logical workflow for investigating the biological activity of a novel natural product.

Conclusion

This technical guide consolidates the currently available information on this compound. While detailed experimental spectroscopic data remains elusive in the public domain, this document provides a framework for its potential spectral characteristics and a generalized protocol for its isolation and characterization. The absence of comprehensive data presents an opportunity for further research to fully elucidate the spectroscopic properties and explore the potential biological activities of this sesquiterpenoid. Such studies would be a valuable contribution to the fields of natural product chemistry and drug discovery.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Calamenene-3,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of Calamenene-3,7-diol, a sesquiterpenoid of interest in natural product chemistry and drug discovery. While a complete, publicly available experimental dataset for Calamenene-3,7-diol is not readily accessible, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and data from structurally related calamenene (B1145186) derivatives. The information herein is intended to serve as a valuable resource for the characterization and structural elucidation of this and similar compounds.

Introduction to Calamenene-3,7-diol

Calamenene-3,7-diol is a bicyclic sesquiterpenoid belonging to the calamenene class, characterized by a substituted tetralone skeleton. The precise arrangement of hydroxyl groups and stereochemistry are crucial for its biological activity, making definitive structural characterization by NMR spectroscopy an essential aspect of its study.

Hypothetical ¹H and ¹³C NMR Data

The following tables present hypothetical ¹H and ¹³C NMR chemical shift assignments for Calamenene-3,7-diol. These assignments are predicted based on the analysis of related calamenene sesquiterpenoids and general principles of NMR spectroscopy. It is crucial to note that these are not experimentally verified data and should be used as a reference for spectral interpretation.

Table 1: Hypothetical ¹H NMR Data for Calamenene-3,7-diol (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.0-7.2m-Aromatic Protons
~4.5br s-OH-7
~3.8m-H-3
~3.5br s-OH-3
~2.8m-H-1
~2.4m-H-4
~2.3s-Ar-CH₃
~1.5-1.9m-CH₂-2
~1.2d6.5CH(CH₃)₂
~1.1d7.0CH(CH₃)₂
~0.9d7.0CH₃-10

Table 2: Hypothetical ¹³C NMR Data for Calamenene-3,7-diol (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppmCarbon TypeAssignment
~145-150CAromatic C
~135-140CAromatic C
~125-130CHAromatic CH
~120-125CHAromatic CH
~75CC-7
~70CHC-3
~45CHC-4
~40CHC-1
~35CHCH(CH₃)₂
~30CH₂C-2
~20-25CH₃Ar-CH₃
~20CH₃CH(CH₃)₂
~15-20CH₃CH(CH₃)₂
~15CH₃C-10 CH₃

Experimental Protocols for NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality 1D and 2D NMR spectra for a sesquiterpenoid diol like Calamenene-3,7-diol.

Sample Preparation
  • Sample Purity: Ensure the sample of Calamenene-3,7-diol is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the solubility of the compound and the need to observe exchangeable protons (e.g., hydroxyl groups).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient for most organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: 8 to 64 scans are typically acquired, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: Several hundred to several thousand scans may be necessary due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualization of the NMR Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like Calamenene-3,7-diol using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->TwoD_NMR Initial_Analysis Initial Analysis of 1D Spectra OneD_NMR->Initial_Analysis TwoD_Analysis Analysis of 2D Correlation Spectra TwoD_NMR->TwoD_Analysis Initial_Analysis->TwoD_Analysis Fragment_Assembly Fragment Assembly & Skeleton Determination TwoD_Analysis->Fragment_Assembly Stereochem_Analysis Stereochemical Analysis (NOESY) Fragment_Assembly->Stereochem_Analysis Final_Structure Final Structure Assignment Stereochem_Analysis->Final_Structure

A generalized workflow for NMR-based structural elucidation of natural products.

This comprehensive approach, combining 1D and 2D NMR techniques, is fundamental for the unambiguous structural determination of complex natural products like Calamenene-3,7-diol, providing the detailed insights required for further research and development in medicinal chemistry and related fields.

In-depth Technical Guide: Isomers of 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of 1,3,5-Cadinatriene-3,8-diol and its Isomeric Forms

Executive Summary

This technical guide addresses the request for an in-depth analysis of the isomers of this compound. Despite a comprehensive search of available scientific literature and chemical databases, it must be noted that detailed research on the specific isomers, pharmacological activities, and synthesis protocols for this compound is exceptionally limited. The compound, identified by the CAS number 941227-27-6, is a sesquiterpenoid with a cadinane (B1243036) skeleton. While it is available from some chemical suppliers and is noted as a phytochemical found in species of the Asteraceae family, there is a significant lack of published studies detailing its biological functions or the characteristics of its potential isomers.

In contrast, a similarly named but structurally different compound, p-menthane-3,8-diol (B45773) (PMD), is extensively studied and well-documented. PMD is a monoterpenoid known for its potent insect-repellent properties. Due to the scarcity of data on this compound, and to provide relevant information that may be of interest, this guide will briefly outline the available information on this compound and then provide a comprehensive overview of the isomers and related experimental data for the well-researched p-menthane-3,8-diol as a potential, albeit structurally distinct, compound of interest.

This compound: Current State of Knowledge

This compound is classified as a cadinane-type sesquiterpenoid. The available information from chemical suppliers indicates the following:

  • Molecular Formula: C₁₅H₂₂O₂[1][2]

  • Molecular Weight: 234.33 g/mol [1][2]

  • CAS Number: 941227-27-6[1][2][3][4]

One supplier provides a brief description of this compound as a phytochemical with potential antimicrobial, anti-inflammatory, and antioxidant effects, though peer-reviewed studies supporting these claims were not identified.[2] An IUPAC name of (1S,2R,4R)-4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol has been associated with this CAS number, which is consistent with a cadinane skeleton.

Due to the absence of detailed research, no information on the specific isomers, their stereochemistry, biological activities, or synthesis pathways for this compound can be provided at this time.

p-Menthane-3,8-diol (PMD): A Well-Characterized Monoterpenoid

p-Menthane-3,8-diol (PMD) is a monoterpenoid with the molecular formula C₁₀H₂₀O₂. It is the active ingredient in oil of lemon eucalyptus and is a widely used, effective insect repellent.[5][6] Unlike this compound, PMD has been the subject of extensive research, particularly concerning its isomers and their biological activity.

Isomers of p-Menthane-3,8-diol

p-Menthane-3,8-diol has three chiral centers, giving rise to eight possible stereoisomers. The most significant distinction in its isomers is between the cis and trans configurations, which refers to the relative orientation of the hydroxyl group at position 3 and the isopropyl group at position 4 of the cyclohexane (B81311) ring.

A study on the repellent activities of the four stereoisomers of PMD against Anopheles gambiae found that all four isomers were equally active.[7] However, another study focusing on Aedes albopictus demonstrated that the (1R)-(+)-cis-PMD isomer exhibited the highest repellency index.[3] This suggests that the efficacy of different isomers may be species-dependent.

Quantitative Data on p-Menthane-3,8-diol Synthesis and Repellency

The synthesis of PMD is typically achieved through the acid-catalyzed cyclization of citronellal. Various studies have optimized this process, with the results summarized in the table below.

Starting MaterialCatalystTemperature (°C)Reaction Time (h)Conversion (%)PMD Yield (%)Reference
(±)-Citronellal (~96%)0.75% (w/w) H₂SO₄60698.595.6[8]
Eucalyptus citriodora oil0.75% (w/w) H₂SO₄606-91.5[8]
Citronellal0.25% H₂SO₄505-76.3[9]
Citronellal0.25% H₂SO₄501197.9-[10]
(±)-CitronellalLignin-derived carbon acid--9786[11]

In terms of repellent activity, a formulation containing 20-26% PMD has shown a level of protection against mosquito bites nearly equivalent to 20% DEET.[8]

Experimental Protocols

Synthesis of p-Menthane-3,8-diol from Eucalyptus citriodora Essential Oil

The following protocol is a generalized procedure based on published methods.[8][9]

Materials:

  • Eucalyptus citriodora essential oil (containing citronellal)

  • Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • n-Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 250 mL two-necked flask

  • Stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a 250 mL two-necked flask, add a specific weight of Eucalyptus citriodora essential oil and the desired amount of sulfuric acid solution (e.g., 0.25% H₂SO₄ at a 3:1 ratio by weight to the oil).[9]

  • Stir the mixture vigorously at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 5 hours).[9]

  • After the reaction is complete, cool the mixture and neutralize it with a 10% sodium bicarbonate solution until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with n-hexane.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • The crude product can be purified by crystallization at low temperatures (e.g., -25°C for 48 hours).[9]

  • Collect the crystals by filtration, wash with cold n-hexane, and dry to obtain pure p-menthane-3,8-diol.

Visualizations

Logical Relationship of PMD Synthesis

The following diagram illustrates the general workflow for the synthesis of p-menthane-3,8-diol from its precursor, citronellal, which is a major component of Eucalyptus citriodora essential oil.

PMD_Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_products Products Eucalyptus_Oil Eucalyptus citriodora Essential Oil Citronellal Citronellal Acid_Cyclization Acid-Catalyzed Cyclization Citronellal->Acid_Cyclization H₂SO₄ Crude_PMD Crude p-Menthane-3,8-diol Acid_Cyclization->Crude_PMD Purified_PMD Purified p-Menthane-3,8-diol Crude_PMD->Purified_PMD Purification (Crystallization)

References

A Preliminary Biological Screening of 7-Hydroxycalamenene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene-type sesquiterpenoids are a class of natural products found in various plant species that have garnered interest for their diverse biological activities. This technical guide focuses on the preliminary biological screening of 7-hydroxycalamenene (B1229534), a significant bioactive constituent of the essential oil from plants such as Croton cajucara. It is important to note that while the initial topic of interest was "Calamenene-3,7-diol," a thorough review of the scientific literature revealed a lack of published biological screening data for this specific diol. Therefore, this whitepaper will concentrate on the closely related and more extensively studied mono-hydroxylated analogue, 7-hydroxycalamenene. The available data suggests that 7-hydroxycalamenene possesses notable antimicrobial, antioxidant, and antiprotozoal properties. This document aims to provide a comprehensive overview of these activities, present the quantitative data in a clear and structured format, and offer detailed experimental protocols for the key assays cited.

Biological Activities of 7-Hydroxycalamenene

The preliminary biological screening of 7-hydroxycalamenene has revealed a range of promising activities. The following sections summarize the quantitative data obtained from in vitro assays.

Antimicrobial Activity

Essential oils rich in 7-hydroxycalamenene have demonstrated significant efficacy against a panel of pathogenic microorganisms, including bacteria and fungi.[1][2] The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)Gram-positive Bacteria4.76 x 10⁻³ µg/mL
Mycobacterium tuberculosisAcid-fast Bacteria4.88 µg/mL
Mycobacterium smegmatisAcid-fast Bacteria39.06 µg/mL
Rhizopus oryzaeFungus0.152 µg/mL
Mucor circinelloidesFungus3.63 x 10⁻⁸ µg/mL
Candida dubliniensisFungus39.06 - 78.12 µg/mL
Candida parapsilosisFungus39.06 - 78.12 µg/mL
Candida albicansFungus39.06 - 78.12 µg/mL
Antioxidant Activity

The antioxidant potential of 7-hydroxycalamenene has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a measure of its antioxidant activity.

AssayParameterResult
DPPH Radical ScavengingEC50< 63.59 µg/mL
Leishmanicidal Activity

In vitro studies have demonstrated the activity of 7-hydroxycalamenene against Leishmania chagasi, the protozoan parasite responsible for visceral leishmaniasis.

OrganismParameterResult
Leishmania chagasi (promastigotes)MIC15.6 µg/mL
Potential Cytotoxic Activity of a Related Compound

While direct cytotoxic data for 7-hydroxycalamenene is limited in the reviewed literature, a study on the structurally similar compound, 7-hydroxy-3,4-dihydrocadalene, has shown activity against human breast cancer cells. This suggests a potential area for future investigation for 7-hydroxycalamenene.

Cell LineCompoundParameterResult
MCF-7 (Breast Adenocarcinoma)7-hydroxy-3,4-dihydrocadaleneIC5061.37 µM

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Pure cultures of the test microorganisms are grown on appropriate agar (B569324) plates.

    • Colonies are then used to inoculate a sterile broth medium.

    • The broth culture is incubated until it reaches a specified turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).

    • The inoculum is then diluted to the final desired concentration for the assay.

  • Preparation of Test Compound Dilutions:

    • A stock solution of 7-hydroxycalamenene is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation:

    • A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

    • Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC:

    • After incubation, the wells are visually inspected for turbidity.

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution:

    • A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) to a concentration of approximately 0.1 mM.

    • The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Preparation of Test Compound and Standards:

    • 7-hydroxycalamenene is dissolved in a suitable solvent to prepare a stock solution.

    • Serial dilutions of the stock solution are made.

    • A known antioxidant, such as ascorbic acid or quercetin, is used as a positive control and is also serially diluted.

  • Assay Procedure:

    • A specific volume of each dilution of the test compound or standard is added to the wells of a 96-well plate.

    • An equal volume of the DPPH working solution is then added to each well.

    • A blank well containing only the solvent and DPPH solution is also prepared.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • The absorbance of each well is measured at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

In Vitro Leishmanicidal Assay (against Promastigotes)

This assay evaluates the effect of a compound on the viability of Leishmania promastigotes.

  • Cultivation of Parasites:

    • Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 25°C).

    • Parasites are harvested during the logarithmic growth phase.

  • Assay Setup:

    • The harvested promastigotes are seeded into a 96-well plate at a defined density.

    • 7-hydroxycalamenene is serially diluted and added to the wells.

    • A positive control (a known anti-leishmanial drug, e.g., Amphotericin B) and a negative control (parasites with solvent) are included.

  • Incubation and Viability Assessment:

    • The plate is incubated for a specified period (e.g., 72 hours).

    • Parasite viability can be assessed using various methods, such as:

      • Direct counting: Using a hemocytometer under a microscope.

      • Colorimetric assays: Using reagents like MTT or resazurin, where a color change indicates metabolic activity of viable cells.

  • Data Analysis:

    • The results are used to determine the MIC or IC50 (the concentration that inhibits 50% of parasite growth) of the compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5][6][7]

  • Cell Culture and Seeding:

    • The target cancer cell line (e.g., MCF-7) is cultured in an appropriate medium with supplements in a humidified incubator with CO2.

    • Cells are harvested, counted, and seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of the test compound is prepared and serially diluted to various concentrations.

    • The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound.

    • Control wells (cells with solvent only) are also included.

    • The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, the medium is removed, and a solution of MTT in a serum-free medium or PBS is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated to ensure complete dissolution.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the control.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well Plate with Microorganism A->C B Prepare Serial Dilutions of 7-Hydroxycalamenene D Add Compound Dilutions to Wells B->D E Incubate Plate (e.g., 37°C, 24h) D->E F Visually Inspect for Turbidity E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Antimicrobial Screening using the Broth Microdilution Method.

Antioxidant_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPPH Solution (0.1 mM in Methanol) D Add DPPH Solution to Wells A->D B Prepare Serial Dilutions of 7-Hydroxycalamenene & Standards C Add Compound/Standard Dilutions to 96-well Plate B->C E Incubate in Dark (e.g., 30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Radical Scavenging F->G H Determine EC50 Value G->H

Caption: Workflow for Antioxidant Activity Screening using the DPPH Assay.

Cytotoxicity_Screening_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate & Allow Adhesion C Treat Cells with Compound (e.g., 24-72h) A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT Solution to Wells C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance at ~570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for Cytotoxicity Screening using the MTT Assay.

Conclusion and Future Directions

The preliminary biological screening data for 7-hydroxycalamenene indicates its potential as a valuable natural product for further investigation. Its potent antimicrobial and significant antioxidant and antiprotozoal activities warrant more in-depth studies to elucidate its mechanisms of action. While direct evidence for anti-inflammatory and anticancer effects is currently lacking for 7-hydroxycalamenene itself, the activity of structurally related compounds suggests that these are promising areas for future research.

Future studies should aim to:

  • Isolate or synthesize Calamenene-3,7-diol to evaluate its biological activities and compare them to 7-hydroxycalamenene.

  • Investigate the anti-inflammatory properties of 7-hydroxycalamenene using in vitro and in vivo models.

  • Conduct comprehensive cytotoxicity screening of 7-hydroxycalamenene against a broader panel of cancer cell lines.

  • Elucidate the specific molecular targets and signaling pathways through which 7-hydroxycalamenene exerts its biological effects.

Such research will be crucial in determining the potential of 7-hydroxycalamenene and its analogues as lead compounds for the development of new therapeutic agents.

References

"potential therapeutic uses of 1,3,5-Cadinatriene-3,8-diol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of para-Menthane-3,8-diol Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "1,3,5-Cadinatriene-3,8-diol" did not yield information regarding its therapeutic uses or biological activities. The following guide focuses on the extensively studied compound para-Menthane-3,8-diol (PMD), a structurally related monoterpenoid with significant biological effects, primarily as an insect repellent.

Introduction to para-Menthane-3,8-diol (PMD)

para-Menthane-3,8-diol (PMD) is a naturally occurring active ingredient derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora. It is a bicyclic monoterpenoid that has gained prominence as a biopesticide and is recognized for its efficacy as an insect repellent.[1][2] The U.S. Centers for Disease Control and Prevention (CDC) has endorsed PMD as a non-DEET alternative for repelling mosquitoes.[2] Its mechanism of action is believed to involve its strong odor, which acts as a deterrent to insects, and its ability to interfere with their sensory receptors, thereby disrupting their ability to locate a host.[1] PMD is utilized in a variety of commercial products aimed at preventing insect bites and the transmission of vector-borne diseases such as malaria and dengue fever.[1]

Biological Activity: Insect Repellency

The primary and most well-documented biological activity of PMD is its potent insect repellent properties against a range of arthropods.

Efficacy Against Mosquitoes

Numerous studies have demonstrated the efficacy of PMD against various mosquito species. Research indicates that PMD can provide protection comparable to that of DEET, the most common synthetic repellent.[3] The duration of protection is dependent on the concentration of PMD in the formulation. For instance, a 20% PMD formulation has been shown to be as effective as 20% DEET.[4]

A study evaluating the effects of a 20% PMD solution on Aedes aegypti, the primary vector for dengue virus, showed a significant reduction in blood-feeding behavior.[3] Mosquitoes exposed to PMD were less likely to blood-feed compared to a control group.[3]

Efficacy Against Other Arthropods

PMD has also demonstrated repellent activity against other biting insects, including bed bugs (Cimex lectularius).[5] In a study assessing the repellency of various compounds, PMD was identified as a repellent for bed bugs.[5] Furthermore, the oil of Corymbia citriodora, which contains PMD as its main active compound, has shown acaricidal (tick-killing) effects against nymphs of Ixodes ricinus.[2]

Quantitative Data on Repellent Efficacy

The following tables summarize the quantitative data from studies on the repellent efficacy of para-Menthane-3,8-diol.

Table 1: Efficacy of 20% PMD on Blood-Feeding Behavior of Aedes aegypti

Treatment Group Mean Percentage of Blood-Fed Mosquitoes (±SEM) Statistical Significance (p-value)
20% PMD Exposed 38.1% (±0.8%) < 0.001
Non-Exposed (Control) 49.1% (±0.8%) -

Data sourced from a study on the effect of PMD on Aedes aegypti blood feeding behavior.[3]

Table 2: Effect of 20% PMD on Fecundity of Aedes aegypti

Treatment Group Mean Percentage of Mosquitoes that Oviposited (±SEM) Mean Egg Count per Mosquito (±SEM)
20% PMD Exposed 55.5% (±3.70%) 62.0 (±4.00)
Non-Exposed (Control) 58.9% (±3.67%) 54.0 (±4.00)

The study found no significant difference in fecundity between the exposed and non-exposed groups.[3]

Experimental Protocols

Protocol for Evaluating Blood-Feeding Behavior in Aedes aegypti

This protocol is based on the methodology described in the study of PMD's effect on Aedes aegypti.[3]

Objective: To assess the impact of PMD exposure on the subsequent blood-feeding behavior of female Aedes aegypti mosquitoes.

Materials:

  • Female Aedes aegypti mosquitoes (Belize strain)

  • 20% para-Menthane-3,8-diol (PMD) solution in ethanol (B145695)

  • Ethanol (as control)

  • High-Throughput Screening System (Contact irritancy assay system)

  • Artificial membrane feeding system

  • Bovine blood

  • Incubator

Procedure:

  • Mosquito Preparation: Cohorts of female Aedes aegypti are utilized for the experiment.

  • Exposure: Mosquitoes are exposed to either 20% PMD or ethanol (control) for 10 minutes in a closed High-Throughput Screening System. The system is designed to prevent direct contact with the treated netting.

  • Blood-Feeding: Immediately following exposure, the mosquitoes are introduced to an artificial membrane feeding system containing bovine blood.

  • Feeding Duration: The mosquitoes are allowed a 30-minute feeding period.

  • Data Collection: After the feeding period, the mosquitoes are killed, and the percentage of blood-fed mosquitoes in each group (PMD-exposed and control) is determined. The weight of the mosquitoes can be used as a proxy measure for the blood meal size.

  • Statistical Analysis: The data is statistically analyzed to determine if there is a significant difference in the percentage of blood-fed mosquitoes between the two groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow for Repellency Testing

experimental_workflow start Start: Prepare Mosquito Cohorts exposure Exposure Phase (10 min) - Group A: 20% PMD - Group B: Ethanol (Control) start->exposure transfer Transfer to Artificial Feeding System exposure->transfer feeding Blood-Feeding Phase (30 min) transfer->feeding data_collection Data Collection - Count blood-fed mosquitoes - Weigh mosquitoes (optional) feeding->data_collection analysis Statistical Analysis (e.g., t-test) data_collection->analysis end End: Determine Repellency Effect analysis->end

Caption: Workflow for evaluating the effect of PMD on mosquito blood-feeding behavior.

Other Potential Applications

While the primary application of PMD is as an insect repellent, some sources suggest it possesses other properties.

  • Antimicrobial Properties: PMD is reported to have antimicrobial properties, which has led to its inclusion in personal care products like shampoos and body washes to inhibit the growth of bacteria and fungi.[1]

  • Fragrance and Flavor: Due to its fresh, lemon-like scent, PMD is used in the fragrance and flavor industry in perfumes, soaps, and to enhance the taste of food and beverages.[1]

Further research is needed to fully elucidate and validate these potential therapeutic and commercial applications beyond its established role as an insect repellent.

Conclusion

para-Menthane-3,8-diol is a well-established, naturally derived insect repellent with efficacy comparable to DEET against a variety of arthropods. Its primary biological activity lies in its ability to deter insects and reduce the incidence of bites, thereby playing a role in the prevention of vector-borne diseases. While other applications such as antimicrobial and fragrance uses have been noted, its role as an insect repellent is the most scientifically substantiated. The experimental protocols for evaluating its efficacy are well-defined, allowing for standardized assessment of its repellent properties. Future research may further explore its potential in other therapeutic areas.

References

Methodological & Application

Application Note: Isolation and Purification of 7-Hydroxycalamenene from Croton cajucara

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Croton cajucara Benth., a shrub native to the Amazon region, is utilized in folk medicine for treating various ailments.[1][2] Certain chemotypes of this plant produce an essential oil rich in the hydroxylated sesquiterpene, 7-hydroxycalamenene (B1229534).[1][3] This compound has demonstrated notable biological activities, including antifungal and antimicrobial properties, making it a person of interest for further research and drug development.[1][4] This application note provides a detailed protocol for the isolation and purification of 7-hydroxycalamenene from the leaves of Croton cajucara, yielding a high-purity product suitable for subsequent analytical and biological studies.

Experimental Protocols

1. Plant Material and Essential Oil Extraction

  • Plant Material: Leaves from a specific chemotype of Croton cajucara known to be rich in 7-hydroxycalamenene are used. A voucher specimen should be deposited in a herbarium for authentication.[5]

  • Extraction Method (Hydrodistillation):

    • Freshly collected leaves of C. cajucara are subjected to hydrodistillation for 4 hours using a modified Clevenger-type apparatus.[5]

    • The essential oil is collected and dried over anhydrous sodium sulfate.

    • The oil is stored in a freezer until further processing.[5] The yield of essential oil is approximately 0.65% on a dry weight basis.[3]

2. Chromatographic Purification of 7-Hydroxycalamenene

This protocol involves a two-step chromatographic procedure to achieve high purity.

  • Step 1: Column Chromatography (Primary Purification)

    • Column Preparation: A glass column is packed with silica (B1680970) gel (70-230 mesh) as the stationary phase, using hexane (B92381) as the initial mobile phase.[5][6]

    • Sample Loading: A sample of the essential oil is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

    • Elution: The column is eluted with a gradient of hexane and ethyl acetate (B1210297) mixtures. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.[5]

    • Fraction Collection: Fractions are collected and analyzed by Gas Chromatography (GC) to identify those containing 7-hydroxycalamenene.[5]

    • Pooling and Solvent Removal: Fractions rich in the target compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

  • Step 2: Preparative Thin-Layer Chromatography (pTLC) (Secondary Purification)

    • Sample Application: The residue obtained from column chromatography (~25 mg) is dissolved in chloroform (B151607) and applied as a band onto a 20 x 20 cm preparative silica gel 60F₂₅₄ plate.[5]

    • Development: The plate is developed in a chamber with a mobile phase of hexane-ethyl acetate (90:10 v/v).[5]

    • Visualization and Extraction: The band corresponding to 7-hydroxycalamenene is visualized under UV light (if applicable) or by staining a small portion. The corresponding silica gel zone is scraped off the plate.[5]

    • The compound is extracted from the silica gel with chloroform.[5]

    • Final Product: After filtration, the solvent is evaporated under reduced pressure to yield 7-hydroxycalamenene as a colorless oil. The final product should be stored in a freezer.[5] A purity of over 98% can be achieved.[1][2]

3. Analytical Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purity and identity of the isolated 7-hydroxycalamenene are confirmed using GC-MS.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

    • Oven Temperature Program: Start at 60°C, ramp to 240°C at 3°C/min.[5]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[5]

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound is confirmed by ¹H and ¹³C NMR.[5]

Data Presentation

Table 1: Quantitative Data for 7-Hydroxycalamenene Isolation

ParameterValueReference
Essential Oil Yield~0.65% (dry weight)[3]
7-Hydroxycalamenene Content in Essential OilUp to 44.3%[5]
Final Purity (by GC)> 98%[1][2]

Table 2: Spectroscopic Data for cis-7-Hydroxycalamenene

TechniqueDataReference
MS (70 eV) m/z (rel. int.): 218 [M]⁺ (7), 175 (100), 160 (7), 145 (6), 115 (3)[5]
¹H NMR δ 6.94 (s, CH-5), δ 6.56 (s, CH-8), δ 2.78 (m, CH-1), δ 2.52 (dd, J = 5.6 and 7.4, CH-4)[5]
¹³C NMR δ 151.5 (C-7), δ 141.8 (C-8a), δ 131.9 (C-4a), δ 130.6 (C-5)[5]

Visualizations

Isolation_Workflow Workflow for the Isolation of 7-Hydroxycalamenene Plant Croton cajucara Leaves Hydrodistillation Hydrodistillation (4h) Plant->Hydrodistillation EssentialOil Crude Essential Oil Hydrodistillation->EssentialOil ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc) EssentialOil->ColumnChrom Fractions 7-Hydroxycalamenene-rich Fractions ColumnChrom->Fractions PrepTLC Preparative TLC (Silica Gel, Hexane/EtOAc 90:10) Fractions->PrepTLC PureCompound Pure 7-Hydroxycalamenene (>98%) PrepTLC->PureCompound Analysis Analysis (GC-MS, NMR) PureCompound->Analysis

Caption: Isolation workflow for 7-hydroxycalamenene.

References

Application Notes and Protocols: Ring-Closing Metathesis in the Synthesis of Calamenene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calamenene-type sesquiterpenoids are a class of natural products that have garnered interest due to their potential biological activities. The synthesis of these molecules, particularly in an enantioselective manner, presents significant challenges. Ring-closing metathesis (RCM) has emerged as a powerful strategy for the construction of the core bicyclic structure of calamenenes, offering an efficient route to these complex molecules.[1][2] This document provides detailed application notes and protocols for the synthesis of a calamenene (B1145186) derivative, specifically (-)-(7S,10R)-2-Hydroxycalamenene, utilizing a key ring-closing metathesis step. The protocol is adapted from the work of Nakashima et al.[1][3][4]

Synthetic Strategy Overview

The enantioselective synthesis starts from the readily available chiral starting material, l-menthone. The key steps involve the introduction of two alkenyl groups, followed by a ruthenium-catalyzed ring-closing metathesis to form the bicyclic core. Subsequent functional group manipulations lead to the final target molecule.

Synthetic_Pathway l_menthone l-Menthone allyl_menthone 2-Allylmenthone l_menthone->allyl_menthone LDA, Allyl Bromide diene_alcohol Diene Alcohol allyl_menthone->diene_alcohol Methallylmagnesium chloride bicyclic_alkene Bicyclic Alkene diene_alcohol->bicyclic_alkene Ring-Closing Metathesis (Grubbs' Catalyst) enone Enone bicyclic_alkene->enone Allylic Oxidation (PDC, tBuOOH) hydroxy_calamenene (-)-(7S,10R)-2- Hydroxycalamenene enone->hydroxy_calamenene Dehydration (POCl3, Pyridine) RCM_Mechanism cluster_catalyst Catalytic Cycle [Ru]=CH2 [Ru]=CH2 (Catalyst) metallacyclobutane1 Metallacyclobutane Intermediate 1 intermediate2 Ruthenium Alkylidene Intermediate metallacyclobutane1->intermediate2 Retro [2+2] ethylene Ethylene (byproduct) metallacyclobutane1->ethylene metallacyclobutane2 Metallacyclobutane Intermediate 2 intermediate2->metallacyclobutane2 Intramolecular [2+2] Cycloaddition metallacyclobutane2->[Ru]=CH2 Retro [2+2] product Cyclic Alkene Product metallacyclobutane2->product diene Diene Substrate diene->[Ru]=CH2 [2+2] Cycloaddition

References

Application Notes and Protocols for the Purification of 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Cadinatriene-3,8-diol is a cadinane (B1243036) sesquiterpenoid, a class of natural products known for a wide array of biological activities. Effective purification is crucial for downstream applications such as structural elucidation, bioactivity screening, and development of therapeutic agents. Due to the limited availability of specific purification protocols for this compound, this document provides a generalized yet detailed methodology based on established techniques for the isolation of similar sesquiterpenoid diols from complex natural product extracts. The protocols described herein cover multi-step extraction, fractionation, and chromatographic purification, providing a robust framework for obtaining this compound in high purity.

General Purification Strategy

The purification of this compound from a crude natural product extract, such as a plant extract, typically follows a logical, multi-step workflow. This process is designed to systematically remove impurities and separate the target compound from other structurally related molecules. The general strategy involves initial solvent extraction, followed by fractionation based on polarity, and concluding with several stages of column chromatography.

Purification_Workflow Start Plant Material (e.g., Eupatorium sp.) Extraction Solvent Extraction (e.g., 95% Ethanol (B145695) Maceration) Start->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractions of Varying Polarity (n-Hexane, Ethyl Acetate (B1210297), n-Butanol) Partitioning->Fractions Silica_Gel Silica (B1680970) Gel Column Chromatography Fractions->Silica_Gel e.g., Ethyl Acetate Fraction Semi_Pure Semi-Purified Fractions Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Chromatography Semi_Pure->Sephadex Further_Purified Further Purified Fractions Sephadex->Further_Purified Prep_HPLC Preparative HPLC (Reversed-Phase C18) Further_Purified->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific source material and the concentration of the target compound.

Protocol 1: Extraction and Liquid-Liquid Partitioning

This initial phase aims to extract a wide range of metabolites from the source material and then roughly separate them by polarity.

Materials:

  • Dried and powdered source material (e.g., leaves of Eupatorium sp.)

  • 95% Ethanol (EtOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water

  • Large glass container for maceration

  • Rotary evaporator

  • Separatory funnel (appropriate volume)

Procedure:

  • Extraction: Macerate the dried, powdered plant material (e.g., 1 kg) with 95% EtOH (e.g., 10 L) at room temperature for 72 hours.[1] Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[1]

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanol extract.

  • Suspension: Suspend the crude extract (e.g., 100 g) in 1 L of distilled water.

  • Partitioning: a. Transfer the aqueous suspension to a large separatory funnel and perform sequential liquid-liquid partitioning with solvents of increasing polarity. b. First, extract with n-hexane (3 x 1 L) to remove highly non-polar compounds like fats and sterols.[1] c. Separate the aqueous layer and subsequently extract it with ethyl acetate (3 x 1 L). This fraction is often enriched in sesquiterpenoids.[1] d. Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L) to isolate highly polar compounds.

  • Fraction Collection: Collect the n-hexane, ethyl acetate, and n-butanol fractions separately. Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is the most likely to contain this compound and will be used for further purification.

Protocol 2: Silica Gel Column Chromatography

This is a primary chromatographic step for the separation of compounds within the active fraction (e.g., ethyl acetate fraction).

Materials:

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Glass column

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the glass column. Allow the silica to settle, ensuring a uniform, bubble-free packed bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).[2] Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column.[2]

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v). The optimal gradient will need to be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the eluate in fractions of appropriate volume (e.g., 20 mL).

  • TLC Analysis: Monitor the separation by analyzing the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate, develop it in a suitable solvent system (e.g., n-hexane:EtOAc 7:3), and visualize the spots (e.g., using a vanillin-sulfuric acid stain followed by heating). Combine fractions that show similar TLC profiles.

Protocol 3: Sephadex LH-20 Chromatography

This technique separates compounds based on molecular size and polarity and is particularly effective for purifying terpenoids.[3][4][5]

Materials:

Procedure:

  • Medium Swelling: Swell the dry Sephadex LH-20 powder in methanol for at least 3 hours before packing.[6]

  • Column Packing: Pour the swollen Sephadex LH-20 slurry into a glass column and allow it to pack under gravity. Equilibrate the column by washing with 2-3 bed volumes of methanol.[6]

  • Sample Loading: Dissolve the semi-purified fraction from the silica gel column in a minimal volume of methanol and carefully apply it to the top of the column.

  • Elution: Elute the column with methanol at a slow, constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the target compound. Combine the relevant fractions.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final polishing step to achieve high purity of the target compound.[7]

Materials:

  • Preparative HPLC system with a suitable detector (e.g., PDA or UV)

  • Reversed-phase C18 column

  • Solvents: Acetonitrile, Water (HPLC grade)

Procedure:

  • Method Development: First, develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound. A common mobile phase for sesquiterpenoids is a gradient of water and acetonitrile.

  • Sample Preparation: Dissolve the purified fraction from the Sephadex LH-20 column in the initial mobile phase and filter it through a 0.22 µm syringe filter.[8]

  • Purification: Inject the sample onto the preparative C18 column. Run the preparative HPLC using the optimized gradient method.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound, as determined during analytical method development.

  • Purity Analysis and Solvent Removal: Check the purity of the collected fraction using analytical HPLC. Remove the solvent from the pure fraction, typically by lyophilization or rotary evaporation, to obtain the final purified compound.

Data Presentation

Systematic recording of data at each purification step is essential for evaluating the efficiency of the protocol.

Table 1: Purification Summary for this compound

Purification StepStarting Mass (mg)Fraction Mass (mg)Purity (%)*Yield (%)**Notes
Crude Ethanol Extract100,000100,000-100From 1 kg of dried plant material
n-Hexane Fraction100,00015,000-15
Ethyl Acetate Fraction100,00025,000-25Used for further purification
n-Butanol Fraction100,00030,000-30
Silica Gel Column (Combined Fr.)25,0005,000~4020Fractions 25-35 combined based on TLC
Sephadex LH-20 (Combined Fr.)5,000800~8516
Preparative HPLC800150>9818.75Final pure compound

*Purity to be determined by a suitable analytical method, such as quantitative NMR (qNMR) or HPLC with a standard curve. **Yield is calculated relative to the mass from the previous step.

Disclaimer: The protocols and data presented are generalized based on standard phytochemical isolation techniques for sesquiterpenoids. Researchers should perform small-scale trials to optimize conditions for their specific source material. All handling of chemicals should be performed in accordance with safety regulations.

References

Application Notes and Protocols for the Quantification of Calamenene-3,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calamenene-3,7-diol is a hydroxylated derivative of calamenene, a bicyclic sesquiterpenoid found in various plant species. The presence of two hydroxyl groups significantly increases the polarity of the molecule compared to its parent compound, calamenene. This structural feature is crucial in selecting and optimizing analytical methods for its accurate quantification in complex matrices such as plant extracts, essential oils, or biological fluids. This document provides detailed application notes and protocols for the quantification of Calamenene-3,7-diol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

Method 1: Quantification of Calamenene-3,7-diol by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly suitable method for the analysis of polar and thermolabile compounds like Calamenene-3,7-diol.[1][2][3] This method offers excellent selectivity and sensitivity, allowing for accurate quantification even at low concentrations.

Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Plant Material:

    • Accurately weigh 1 gram of dried and powdered plant material.

    • Extract with 10 mL of methanol (B129727) by sonication for 30 minutes, followed by shaking for 1 hour.[4]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., essential oil, biological fluid):

    • Accurately measure 100 µL of the liquid sample.

    • Dilute with 900 µL of methanol.

    • Vortex for 1 minute.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Preparation:

  • Prepare a stock solution of Calamenene-3,7-diol standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. HPLC-MS Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80-95% B; 25-30 min, 95% B; 30.1-35 min, 30% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
Scan Mode Multiple Reaction Monitoring (MRM)

4. Data Analysis:

  • Identify the Calamenene-3,7-diol peak in the chromatogram based on its retention time and specific MRM transitions.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of Calamenene-3,7-diol in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary: HPLC-MS
Validation ParameterTypical Performance Metric
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Experimental Workflow: HPLC-MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Sample (Plant or Liquid) extraction Extraction (Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS Detection (ESI+, MRM) hplc->ms quantification Quantification ms->quantification

Caption: Workflow for the quantification of Calamenene-3,7-diol by HPLC-MS.

Method 2: Quantification of Calamenene-3,7-diol by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, the polarity and low volatility of Calamenene-3,7-diol due to its hydroxyl groups can lead to poor peak shape and thermal degradation in the injector and column. Derivatization, specifically silylation, is employed to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[5] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described for the HPLC-MS method to obtain a methanolic extract.

  • Evaporate 1 mL of the filtered extract to dryness under a gentle stream of nitrogen at 40 °C.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

3. Standard Preparation and Derivatization:

  • Prepare a stock solution of Calamenene-3,7-diol standard in methanol at a concentration of 1 mg/mL.

  • Take appropriate aliquots of the stock solution to prepare calibration standards.

  • Evaporate the solvent from the standards and perform the same derivatization procedure as for the samples.

4. GC-MS Conditions:

ParameterCondition
GC System Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Mass Spectrometer Agilent 5977B MSD or equivalent
Interface Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)

5. Data Analysis:

  • Identify the derivatized Calamenene-3,7-diol peak based on its retention time and characteristic mass fragments.

  • Construct a calibration curve using the derivatized standards.

  • Quantify the amount of Calamenene-3,7-diol in the samples based on the calibration curve.

Quantitative Data Summary: GC-MS with Derivatization
Validation ParameterTypical Performance Metric
Linearity (R²) ≥ 0.998
Range 5 - 200 µg/mL
Accuracy (% Recovery) 90.0% - 110.0%
Precision (% RSD) < 10.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 2.0 µg/mL

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Extracted Sample drying Evaporation start->drying derivatization Derivatization (BSTFA + TMCS) drying->derivatization gc GC Separation (HP-5ms Column) derivatization->gc ms MS Detection (EI, SIM) gc->ms quantification Quantification ms->quantification

Caption: Workflow for the quantification of Calamenene-3,7-diol by GC-MS.

Conclusion

Both HPLC-MS and GC-MS with derivatization are powerful techniques for the quantification of Calamenene-3,7-diol. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC-MS is generally preferred for its ability to directly analyze polar and thermolabile compounds without the need for derivatization, often providing higher sensitivity. However, GC-MS remains a robust and widely available technique, and with an appropriate derivatization protocol, it can provide reliable quantitative results. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for Calamenene-3,7-diol.

References

Application Notes and Protocols: Cytotoxicity Testing of 1,3,5-Cadinatriene-3,8-diol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid compound of interest for its potential therapeutic properties. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1][2][3][4] The protocols and data presentation formats outlined herein are intended to serve as a comprehensive guide for researchers initiating studies on the anticancer potential of novel compounds like this compound.

Data Presentation: Hypothetical Cytotoxicity Data

Effective evaluation of a potential anticancer compound requires the systematic collection and clear presentation of quantitative data. The following table illustrates a standardized format for summarizing the cytotoxic effects of this compound across different cancer cell lines, typically represented by the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma15.2
A549Lung Carcinoma42.8
HeLaCervical Carcinoma33.1
HepG2Hepatocellular Carcinoma55.6

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC). Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[4]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1][2]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1][2]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations: Diagrams

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate (e.g., 48h) Treatment->Incubation MTT_add 6. Add MTT Reagent Incubation->MTT_add Formazan_sol 7. Solubilize Formazan Crystals MTT_add->Formazan_sol Absorbance 8. Measure Absorbance Formazan_sol->Absorbance IC50_calc 9. Calculate % Viability & IC50 Absorbance->IC50_calc

Caption: Workflow for In Vitro Cytotoxicity Testing.

Hypothetical Signaling Pathway: Induction of Apoptosis

Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism of anticancer compounds is the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated.

G cluster_pathway Hypothetical Apoptosis Pathway Compound This compound Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Calamenene-3,7-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene-3,7-diol is a sesquiterpenoid, a class of natural products known for a wide range of biological activities, including potential antioxidant effects.[1][2] The evaluation of the antioxidant capacity of Calamenene-3,7-diol is a critical step in its investigation as a potential therapeutic agent or a valuable ingredient in various formulations. Antioxidants can mitigate oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in numerous disease pathologies. This document provides detailed protocols for common in vitro antioxidant capacity assays—DPPH, ABTS, and ORAC—that are suitable for evaluating the antioxidant potential of Calamenene-3,7-diol.

While direct studies on the antioxidant capacity of Calamenene-3,7-diol are not extensively available, research on structurally related compounds, such as 7-hydroxy-calamenene, has demonstrated notable antioxidant activity.[3] The protocols outlined below are standard methods widely used in the scientific community for assessing the antioxidant properties of various compounds.[4][5]

Data Presentation: Antioxidant Capacity of a Related Calamenene Derivative

The following table summarizes the antioxidant activity of 7-hydroxy-calamenene, a compound structurally similar to Calamenene-3,7-diol. This data is presented as an example of how to report the results obtained from the described assays.

CompoundAssayEC50 / IC50 (µg/mL)Reference
7-hydroxy-calameneneDPPH Radical Scavenging< 63.59[3]

Note: EC50 (Effective Concentration) or IC50 (Inhibitory Concentration) is the concentration of the test compound required to achieve 50% of the maximum effect (e.g., 50% radical scavenging). A lower value indicates higher antioxidant activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • Calamenene-3,7-diol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Positive Control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of Calamenene-3,7-diol in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the test compound or control at various concentrations.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

    • For the negative control, add 50 µL of the test compound at the highest concentration and 150 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 150 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Calamenene-3,7-diol add_sample Add 50 µL Sample/Control to 96-well Plate prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample add_sample->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock (ABTS + K2S2O8) prep_working Dilute ABTS•+ to Absorbance of 0.70 prep_abts->prep_working add_abts Add 180 µL ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare Serial Dilutions of Calamenene-3,7-diol add_sample Add 20 µL Sample to 96-well Plate prep_sample->add_sample add_sample->add_abts incubate Incubate 6 min at Room Temp. add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging and TEAC measure->calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Solutions add_fluorescein Add 150 µL Fluorescein prep_reagents->add_fluorescein add_aaph Add 25 µL AAPH to Initiate Reaction prep_reagents->add_aaph prep_sample Prepare Calamenene-3,7-diol and Trolox Standards add_sample Add 25 µL Sample/Standard to Black 96-well Plate prep_sample->add_sample add_sample->add_fluorescein pre_incubate Pre-incubate 15 min at 37°C add_fluorescein->pre_incubate pre_incubate->add_aaph measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) add_aaph->measure calculate_auc Calculate Area Under the Curve (AUC) measure->calculate_auc determine_te Determine ORAC Value (Trolox Equivalents) calculate_auc->determine_te Antioxidant_Mechanism cluster_assay_principles Antioxidant Assay Principles Radical Radical Species (e.g., DPPH•, ABTS•+) Scavenged_Radical Neutralized Radical Radical->Scavenged_Radical Antioxidant Calamenene-3,7-diol (Antioxidant) Antioxidant->Scavenged_Radical donates H• or e- Oxidized_Antioxidant Oxidized Calamenene-3,7-diol Antioxidant->Oxidized_Antioxidant Protected_Probe Protected Probe Antioxidant->Protected_Probe scavenges ROO• Fluorescent_Probe Fluorescent Probe (e.g., Fluorescein) Damaged_Probe Oxidized (Non-fluorescent) Probe Fluorescent_Probe->Damaged_Probe Fluorescent_Probe->Protected_Probe remains fluorescent Peroxyl_Radical Peroxyl Radical (ROO•) Peroxyl_Radical->Damaged_Probe attacks Peroxyl_Radical->Protected_Probe

References

Application Notes and Protocols: In Vitro Leishmanicidal Activity of 7-Hydroxycalamenene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro leishmanicidal activity of 7-hydroxycalamenene (B1229534), a natural sesquiterpene, against Leishmania species. Detailed protocols for key experiments are outlined to facilitate the replication and further investigation of its therapeutic potential.

Data Presentation

The leishmanicidal efficacy of 7-hydroxycalamenene has been evaluated against different forms of Leishmania parasites. The following table summarizes the key quantitative data from published studies.

CompoundLeishmania SpeciesParasite StageActivity MetricValueCytotoxicity (Host Cell)Reference
7-HydroxycalameneneL. chagasiPromastigoteMIC15.6 µg/mLNo toxicity to peritoneal mouse macrophages at tested concentrations.[1][2]
7-Hydroxycalamenene (purified fraction)L. chagasiPromastigoteIC501.37 µg/mLNot specified in this study.[3]
Essential Oil rich in 7-HydroxycalameneneL. chagasiPromastigoteMIC250 µg/mLNo toxicity to peritoneal mouse macrophages at tested concentrations.[1][2]
Essential Oil rich in 7-HydroxycalameneneL. chagasiPromastigoteIC5066.7 µg/mLNo toxicity to mouse peritoneal macrophages at concentrations up to 500 µg/mL.[1][3]
Essential Oil rich in 7-HydroxycalameneneL. amazonensisPromastigote & Amastigote-Eliminated 100% of parasites at 15 ng/mL.Not specified in this study.[1]

Experimental Protocols

Detailed methodologies for the evaluation of the leishmanicidal activity of 7-hydroxycalamenene are provided below.

Protocol 1: In Vitro Anti-promastigote Viability Assay

This protocol determines the direct effect of 7-hydroxycalamenene on the viability of Leishmania promastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. chagasi, L. amazonensis) in logarithmic growth phase.

  • M199 medium (or other suitable culture medium) supplemented with 10% heat-inactivated fetal bovine serum (FBS).

  • 7-hydroxycalamenene stock solution (dissolved in a suitable solvent like DMSO).

  • 96-well flat-bottom microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate reader.

Procedure:

  • Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 2 x 10^6 cells/mL in fresh M199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the 7-hydroxycalamenene stock solution in culture medium.

  • Add 100 µL of the compound dilutions to the wells to achieve the desired final concentrations. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.

  • Incubate the plate at 22-26°C for 72 hours.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the compound concentration.

Protocol 2: In Vitro Macrophage Cytotoxicity Assay

This protocol assesses the toxicity of 7-hydroxycalamenene against host cells.

Materials:

  • Peritoneal macrophages from BALB/c mice or a suitable macrophage cell line (e.g., J774).

  • RPMI-1640 medium supplemented with 10% FBS.

  • 7-hydroxycalamenene stock solution.

  • 96-well flat-bottom microtiter plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Harvest peritoneal macrophages and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Allow the cells to adhere for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Remove the non-adherent cells by washing with RPMI-1640 medium.

  • Add fresh medium containing serial dilutions of 7-hydroxycalamenene to the wells. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Perform the MTT assay as described in Protocol 1 (steps 6-8).

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 3: In Vitro Anti-amastigote Assay

This protocol evaluates the efficacy of 7-hydroxycalamenene against the intracellular amastigote form of Leishmania.

Materials:

  • Peritoneal macrophages from BALB/c mice.

  • Leishmania promastigotes in the stationary phase.

  • RPMI-1640 medium supplemented with 10% FBS.

  • 7-hydroxycalamenene stock solution.

  • 24-well plates with sterile glass coverslips.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed peritoneal macrophages on sterile glass coverslips in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing different concentrations of 7-hydroxycalamenene. Include untreated infected cells as a control.

  • Incubate for an additional 48-72 hours.

  • Fix the coverslips with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.

Visualizations

Experimental Workflow for Leishmanicidal Activity Screening

G cluster_promastigote Anti-promastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_amastigote Anti-amastigote Assay promastigote_culture Culture Leishmania promastigotes plate_promastigotes Plate promastigotes in 96-well plate promastigote_culture->plate_promastigotes add_compound_promo Add 7-hydroxycalamenene (serial dilutions) plate_promastigotes->add_compound_promo incubate_promo Incubate for 72h add_compound_promo->incubate_promo viability_assay Assess viability (MTT) incubate_promo->viability_assay calculate_ic50_promo Calculate IC50 viability_assay->calculate_ic50_promo selectivity_index Calculate Selectivity Index (CC50/IC50) calculate_ic50_promo->selectivity_index macrophage_culture Culture macrophages plate_macrophages Plate macrophages in 96-well plate macrophage_culture->plate_macrophages add_compound_macro Add 7-hydroxycalamenene (serial dilutions) plate_macrophages->add_compound_macro infect_macrophages Infect macrophages with promastigotes plate_macrophages->infect_macrophages incubate_macro Incubate for 48h add_compound_macro->incubate_macro cytotoxicity_assay Assess viability (MTT) incubate_macro->cytotoxicity_assay calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_cc50->selectivity_index wash_extracellular Wash extracellular parasites infect_macrophages->wash_extracellular add_compound_amasti Add 7-hydroxycalamenene wash_extracellular->add_compound_amasti incubate_amasti Incubate for 48-72h add_compound_amasti->incubate_amasti fix_stain Fix and stain (Giemsa) incubate_amasti->fix_stain count_amastigotes Count intracellular amastigotes fix_stain->count_amastigotes calculate_ic50_amasti Calculate IC50 count_amastigotes->calculate_ic50_amasti calculate_ic50_amasti->selectivity_index

Caption: Workflow for evaluating the in vitro leishmanicidal activity.

Proposed Mechanism of Action of 7-Hydroxycalamenene

Studies have suggested that 7-hydroxycalamenene exerts its leishmanicidal effect through multiple mechanisms. Transmission electron microscopy has revealed significant alterations to the nucleus and kinetoplast in L. chagasi promastigotes treated with the compound.[1][2] Furthermore, it has been shown to increase the production of nitric oxide by macrophages infected with L. chagasi, which is a key molecule in the host's defense mechanism against the parasite.[1][2]

G cluster_parasite Direct Effect on Leishmania cluster_macrophage Effect on Infected Macrophage compound 7-Hydroxycalamenene nucleus Nuclear Alterations compound->nucleus Directly targets kinetoplast Kinetoplastic Alterations compound->kinetoplast Directly targets no_production Increased Nitric Oxide (NO) Production compound->no_production Stimulates parasite_death Parasite Death nucleus->parasite_death kinetoplast->parasite_death amastigote_killing Intracellular Amastigote Killing no_production->amastigote_killing

Caption: Proposed mechanisms of leishmanicidal action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grigard Reactions for Calamenene Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Grigard reaction for the synthesis of a key calamenene (B1145186) precursor, 4-methyl-1-(propan-2-yl)cyclohex-3-en-1-ol (a terpinen-4-ol isomer).

Frequently Asked Questions (FAQs)

Q1: What is the primary Grignard reaction for synthesizing the calamenene precursor, terpinen-4-ol?

A1: The most common and direct approach is the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to 4-methylcyclohex-3-en-1-one (B30685). This reaction forms a new carbon-carbon bond at the carbonyl carbon, which, after an acidic workup, yields the desired tertiary alcohol, terpinen-4-ol.

Q2: Why is it critical to maintain anhydrous conditions throughout the reaction?

A2: Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents, including trace amounts of water.[1][2] This reaction quenches the Grignard reagent, converting it into an alkane and rendering it inactive for the desired reaction with the ketone, which significantly lowers the yield. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent this.[2][3]

Q3: My Grignard reaction won't start. What are the common causes and how can I initiate it?

A3: Failure to initiate is a frequent issue, typically caused by a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] To overcome this, the magnesium must be activated. Common activation methods include:

  • Mechanical Activation: Grinding the magnesium turnings to expose a fresh surface.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color indicates activation.[1]

  • Thermal Activation: Gently warming a small portion of the reaction mixture with a heat gun can help initiate the reaction.[4]

Q4: What are the main side reactions that can lower the yield of terpinen-4-ol?

A4: The primary side reactions that compete with the desired nucleophilic addition are:

  • Enolization: The Grignard reagent can act as a base and abstract an alpha-hydrogen from the ketone, forming an enolate. This regenerates the starting ketone upon workup.[3][5]

  • Reduction: If the Grignard reagent has beta-hydrogens (which isopropylmagnesium bromide does), it can reduce the ketone to a secondary alcohol.[3][5]

  • Wurtz Coupling: The Grignard reagent can couple with unreacted isopropyl bromide, forming 2,3-dimethylbutane. This is more common during the formation of the Grignard reagent itself.[2][3]

Q5: How does steric hindrance affect this reaction?

A5: Steric hindrance from either the ketone or the Grignard reagent can influence the reaction pathway.[3] Bulky Grignard reagents are more likely to act as bases, leading to enolization, or as reducing agents.[3] In the synthesis of terpinen-4-ol, the isopropyl Grignard reagent is moderately bulky, making careful control of reaction conditions important to favor nucleophilic addition.

Q6: What is the recommended work-up procedure for this reaction?

A6: A mild work-up is often preferred to avoid dehydration of the acid-sensitive tertiary alcohol product.[6] The reaction is typically quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature.[4][6] This protonates the intermediate magnesium alkoxide to form the alcohol and precipitates magnesium salts, which can then be removed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer).[1] 2. Wet glassware or solvents.[1] 3. Low reactivity of alkyl halide.1. Activate Magnesium: Crush turnings, add a crystal of iodine, or a few drops of 1,2-dibromoethane.[1] Gentle warming can also be applied.[4] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents (e.g., THF, diethyl ether).[3] 3. Consider using isopropyl iodide instead of bromide, as it is more reactive.
Low Yield of Terpinen-4-ol 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by moisture.[1] 3. Predominance of side reactions (enolization, reduction).[3] 4. Product loss during work-up (e.g., emulsion formation).[6]1. Ensure magnesium is fully consumed during reagent formation. Consider titrating the Grignard reagent to determine its concentration before adding the ketone. 2. Re-verify that all components are strictly anhydrous. 3. Minimize Side Reactions: Perform the addition of the ketone at a low temperature (e.g., 0 °C or lower) to disfavor enolization and reduction.[3] Add the ketone solution slowly to the Grignard reagent. 4. Improve Work-up: To break emulsions, add saturated brine solution or filter through Celite.[6] Perform multiple extractions of the aqueous layer to recover all product.[6]
Significant Amount of Starting Ketone Recovered 1. Grignard reagent acting as a base (enolization).[3][5] 2. Insufficient amount of Grignard reagent added.1. Favor Nucleophilic Addition: Use a lower reaction temperature during the ketone addition. 2. Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the ketone.
Formation of a Secondary Alcohol Byproduct 1. Grignard reagent acting as a reducing agent.[3][5]1. Lower the Reaction Temperature: This will disfavor the cyclic transition state required for the reduction pathway.[3]
Persistent Emulsion During Extraction 1. Formation of fine magnesium salt precipitates.[6]1. Break the Emulsion: Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer.[6] Alternatively, filter the entire mixture through a pad of Celite.[6]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key reaction parameters for the synthesis of terpinen-4-ol via a Grignard reaction. Yields are highly dependent on specific conditions, scale, and purification methods.

Parameter Reagent/Condition Typical Range/Value Notes
Grignard Reagent Isopropylmagnesium bromide1.0 - 1.2 equivalentsA slight excess helps ensure the ketone is fully consumed.
Substrate 4-methylcyclohex-3-en-1-one1.0 equivalentShould be purified and free of acidic impurities.
Solvent Anhydrous Diethyl Ether or THF---THF is often preferred for its higher boiling point and better stabilization of the Grignard reagent.[1]
Grignard Formation Temperature Reflux35-66 °C (Solvent dependent)A steady reflux should be maintained during the addition of isopropyl bromide.[4]
Ketone Addition Temperature 0 °C to -20 °C---Lower temperatures are crucial to minimize side reactions like enolization and reduction.[2]
Reaction Time (Post-addition) 1 - 2 hoursRoom TemperatureAllows the reaction to proceed to completion.[4]
Work-up Quenching Agent Saturated aqueous NH₄Cl---A mild quench is used to prevent acid-catalyzed dehydration of the tertiary alcohol product.[4][6]
Typical Yield ---60 - 85%Highly variable based on optimization and purification.

Experimental Protocols

Protocol 1: Preparation of Isopropylmagnesium Bromide

Materials:

  • Magnesium turnings (1.1 equivalents)

  • Isopropyl bromide (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Place the magnesium turnings and a single crystal of iodine into the flask.

  • Add enough anhydrous solvent to cover the magnesium.

  • Dissolve the isopropyl bromide in anhydrous solvent in the dropping funnel.

  • Add a small portion (~10%) of the isopropyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling, a color change from brown to grayish/cloudy, and a gentle exotherm.[4]

  • If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

  • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a steady, gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of Terpinen-4-ol

Materials:

  • Prepared Isopropylmagnesium Bromide solution

  • 4-methylcyclohex-3-en-1-one (0.9-1.0 equivalents), purified

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Cool the flask containing the prepared Grignard reagent in an ice-water or ice-salt bath to 0 °C or below.

  • Dissolve the 4-methylcyclohex-3-en-1-one in anhydrous solvent in the dropping funnel.

  • Add the ketone solution dropwise to the cooled and vigorously stirred Grignard reagent. Maintain a low temperature throughout the addition.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. A white precipitate of magnesium salts will form.[4]

  • Transfer the mixture to a separatory funnel. Add additional diethyl ether to dissolve all organic material.

  • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude terpinen-4-ol.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Grignard_Workflow cluster_prep Part 1: Grignard Reagent Formation cluster_reaction Part 2: Reaction with Ketone cluster_workup Part 3: Work-up & Purification prep_start Start: Dry Glassware & Mg add_solvent Add Anhydrous Solvent (Ether/THF) prep_start->add_solvent add_initiator Add Initiator (Iodine) add_solvent->add_initiator add_alkyl_halide Dropwise Addition of Isopropyl Bromide add_initiator->add_alkyl_halide reflux Maintain Gentle Reflux add_alkyl_halide->reflux formation_complete Grignard Reagent Formed (Gray/Cloudy) reflux->formation_complete cool_grignard Cool Grignard to 0°C formation_complete->cool_grignard add_ketone Dropwise Addition of 4-methylcyclohex-3-en-1-one cool_grignard->add_ketone rt_stir Stir at Room Temp (1-2h) add_ketone->rt_stir reaction_complete Reaction Complete (Alkoxide Intermediate) rt_stir->reaction_complete cool_mixture Cool Mixture to 0°C reaction_complete->cool_mixture quench Quench with sat. NH4Cl(aq) cool_mixture->quench extract Extract with Ether quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify final_product Final Product: Terpinen-4-ol purify->final_product

Caption: Experimental workflow for the synthesis of terpinen-4-ol.

Troubleshooting_Tree start Problem: Low Yield check_initiation Was reaction initiation vigorous? start->check_initiation check_sm Starting ketone recovered? check_initiation->check_sm Yes sol_activate Solution: Activate Mg (Iodine, heat). Ensure anhydrous conditions. check_initiation->sol_activate No check_byproduct Secondary alcohol byproduct observed? check_sm->check_byproduct No sol_enolization Solution: Lower ketone addition temp. Use slight excess of Grignard. check_sm->sol_enolization Yes sol_reduction Solution: Lower ketone addition temp. check_byproduct->sol_reduction Yes sol_workup Solution: Improve work-up. Break emulsions with brine. Perform multiple extractions. check_byproduct->sol_workup No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Improving Yield in the Dehydration Step of Calamenene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of calamenene (B1145186), the dehydration of the tertiary alcohol precursor is a critical step that significantly impacts the overall yield and purity of the final product. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this pivotal transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the dehydration of the calamenene precursor?

The most widely reported and effective method for the dehydration of the tertiary alcohol precursor to calamenene is the use of phosphorus oxychloride (POCl₃) in pyridine (B92270).[1][2][3] This reagent system is favored because it proceeds under relatively mild conditions and follows an E2 elimination mechanism.[2][3][4]

Q2: Why is the POCl₃/pyridine method preferred over traditional acid-catalyzed dehydration?

Traditional acid-catalyzed dehydration of alcohols often proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. These intermediates are prone to rearrangements, which can lead to a mixture of undesired olefin isomers. The POCl₃/pyridine method, being an E2 reaction, avoids the formation of a discrete carbocation, thus preventing rearrangements and offering greater control over the regioselectivity of the double bond formation.[2][3]

Q3: What is the expected regioselectivity of the dehydration reaction with POCl₃?

The dehydration of the calamenene precursor with POCl₃ generally follows Zaitsev's rule, leading to the formation of the more substituted and thermodynamically more stable alkene as the major product.[2][5] However, steric hindrance around the available protons can sometimes lead to the formation of the less substituted (Hofmann) product.[6][7]

Q4: What are the common side products in this dehydration step?

A common side product is the over-aromatized naphthalene (B1677914) derivative, cadalene. Its formation can be promoted by harsh reaction conditions or the presence of strong acids. In some cases, isomeric dienes can also be formed.[8]

Q5: Are there alternative reagents for this dehydration?

Yes, other reagents can be used for the dehydration of tertiary alcohols, including the Burgess reagent and Martin's sulfurane.[9][10][11][12][13] These reagents are also known for being mild and selective.[9][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Calamenene - Inactive POCl₃: Phosphorus oxychloride is sensitive to moisture and can hydrolyze over time, losing its activity.- Use a fresh, unopened bottle of POCl₃ or distill the reagent before use.
- Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred at room temperature overnight as per the protocol. Gentle heating might be explored cautiously, but be aware of the increased risk of side products.
- Inefficient workup: Loss of product during extraction or purification.- Ensure the aqueous washes are not overly vigorous to prevent emulsion formation. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Formation of Cadalene (Aromatized Byproduct) - Excessive heat: High temperatures can promote aromatization.- Maintain the reaction at the recommended temperature (typically 0 °C to room temperature).[1][4]
- Acidic conditions: Traces of acid can catalyze aromatization.- Ensure the reaction is performed in a basic pyridine solvent. Neutralize the reaction mixture carefully during workup.
Formation of Isomeric Alkenes (Non-Zaitsev Products) - Steric hindrance: A sterically hindered base or substrate may favor the abstraction of a less hindered proton, leading to the Hofmann product.- While pyridine is the standard base, in highly hindered systems, alternative bases could be explored, though this would require significant optimization. For the calamenene precursor, the Zaitsev product is generally favored.[6][7]
Difficult Workup (Persistent Emulsions or Solids) - Formation of pyridinium (B92312) phosphate (B84403) salts: The reaction of POCl₃ with pyridine and water generates salts that can be difficult to remove.- After quenching the reaction with water, perform several washes with dilute HCl (e.g., 1M) to protonate the pyridine and transfer the salts to the aqueous layer. Follow with washes with saturated sodium bicarbonate solution and brine.[1]
- Vigorous shaking during extraction: This can lead to stable emulsions, especially with chlorinated solvents.- Use gentle inversions instead of vigorous shaking during the extraction process. The addition of brine can also help to break up emulsions.

Data Presentation

While specific yields for the dehydration step in every reported calamenene synthesis are not always detailed, the following table provides a comparative overview of expected yields for the dehydration of cyclic tertiary alcohols using various reagents.

Dehydration Reagent Substrate Type Typical Yield Range Key Advantages Key Disadvantages
POCl₃ / Pyridine Cyclic Tertiary Alcohols70-95%- Avoids carbocation rearrangements- Generally high yielding- Reagents are relatively inexpensive- POCl₃ is corrosive and moisture-sensitive- Pyridine has an unpleasant odor and can be difficult to remove
Burgess Reagent Cyclic Tertiary Alcohols80-95%- Very mild and selective- Syn-elimination- Expensive- Can be sensitive to other functional groups
Martin's Sulfurane Cyclic Tertiary Alcohols70-90%- Mild and rapid reaction- Expensive- Reagent is moisture-sensitive
Acid Catalysis (e.g., H₂SO₄, H₃PO₄) Cyclic Tertiary AlcoholsVariable (can be low)- Inexpensive reagents- Prone to carbocation rearrangements- Harsh reaction conditions- Formation of multiple byproducts

Experimental Protocols

Detailed Protocol for the Dehydration of Calamenene Precursor using POCl₃/Pyridine

This protocol is adapted from the synthesis of (-)-Calamenene from l-Menthone.[1]

Materials:

  • Cyclized alkene precursor to calamenene

  • Anhydrous pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Anhydrous diethyl ether (or other suitable extraction solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve the cyclized alkene precursor in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.

  • Quenching: Carefully and slowly quench the reaction by adding it to a beaker of crushed ice or cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude calamenene by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to obtain the pure product.

Mandatory Visualizations

Dehydration_Workflow Experimental Workflow for Calamenene Dehydration cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve precursor in anhydrous pyridine B Cool to 0 °C A->B C Add POCl₃ dropwise B->C D Stir at room temperature overnight C->D E Quench with ice/water D->E F Extract with diethyl ether E->F G Wash with 1M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Column Chromatography K->L M M L->M Pure Calamenene Troubleshooting_Logic Troubleshooting Dehydration Yield Start Low Yield of Calamenene Check_Reagents Are POCl₃ and pyridine fresh and anhydrous? Start->Check_Reagents Check_Conditions Were reaction time and temperature correct? Start->Check_Conditions Check_Workup Was the workup procedure followed correctly? Start->Check_Workup Check_Side_Products Analyze crude product for byproducts (e.g., cadalene) Start->Check_Side_Products Sol_Reagents Use fresh/distilled reagents Check_Reagents->Sol_Reagents No Sol_Conditions Ensure overnight stirring at room temperature Check_Conditions->Sol_Conditions No Sol_Workup Gentle extractions, back-extract aqueous layers, ensure proper washes Check_Workup->Sol_Workup No Sol_Side_Products Optimize temperature to avoid aromatization. Check for acidic contaminants. Check_Side_Products->Sol_Side_Products Yes

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Calamenene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap when analyzing calamenene (B1145186) isomers.

Frequently Asked Questions (FAQs)

Q1: Why do the ¹H NMR signals of my calamenene isomers overlap significantly?

A1: Calamenene isomers, such as the cis and trans diastereomers, possess very similar chemical structures. Many of the protons in these isomers are in nearly identical electronic environments, leading to very close chemical shifts. This is particularly prominent in the aliphatic and aromatic regions of the ¹H NMR spectrum, where multiple signals can coalesce into broad, poorly resolved multiplets, making direct assignment and differentiation challenging.

Q2: Are there any simple, initial steps I can take to resolve signal overlap before resorting to more complex experiments?

A2: Yes. Before proceeding to advanced 2D NMR or derivatization techniques, simple adjustments to your experimental setup can often improve signal resolution:

  • Change the Solvent: Acquiring spectra in different deuterated solvents can alter the chemical shifts of your analytes. The aromatic solvent effect, for instance, by switching from CDCl₃ to C₆D₆, can induce significant changes in the chemical shifts of protons due to anisotropic effects, potentially resolving overlapping signals.

  • Vary the Temperature: Temperature can affect the conformational equilibrium of the molecule and intermolecular interactions. Acquiring spectra at different temperatures can sometimes lead to differential changes in chemical shifts, improving resolution.

  • Optimize Sample Concentration: High sample concentrations can lead to line broadening due to viscosity and intermolecular interactions. Diluting your sample may result in sharper signals and better resolution.

Q3: Which NMR signals are most useful for distinguishing between cis- and trans-calamenene?

A3: While ¹H NMR spectra can be heavily overlapped, the ¹³C NMR spectra of cis- and trans-calamenene are typically well-differentiated, making it a more reliable method for initial isomer identification.[1] Key diagnostic signals in both ¹H and ¹³C NMR are often those of the substituents on the stereogenic centers and the carbon atoms of the alicyclic ring.

Troubleshooting Guides

Issue 1: Overlapping Signals in the ¹H NMR Spectrum

When 1D ¹H NMR spectra are insufficient for complete assignment due to signal overlap, a variety of advanced techniques can be employed.

2D NMR experiments are powerful tools for resolving signal overlap by spreading the spectral information into a second dimension.[2]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled. This allows for the tracing of proton connectivity within a spin system, even if the signals are overlapped in the 1D spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Since carbon signals are generally better dispersed than proton signals, HSQC can effectively resolve overlapping proton signals by separating them based on the chemical shift of the carbon they are attached to.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and assigning quaternary carbons.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å).[3] This is invaluable for determining the relative stereochemistry of the isomers. For example, in cis-calamenene, NOE correlations would be expected between protons on the methyl and isopropyl groups that are on the same face of the molecule, which would be absent in the trans-isomer.

  • Sample Preparation: Dissolve 5-10 mg of the calamenene isomer mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • General Acquisition Parameters: These are general guidelines; specific parameters should be optimized for your instrument and sample.

    • COSY: Use a standard gradient-selected COSY pulse sequence. Acquire at least 256 increments in the t₁ dimension and 2k data points in the t₂ dimension with 2-4 scans per increment.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz.

    • NOESY/ROESY: For small to medium-sized molecules like calamenenes, ROESY often provides more reliable results. A mixing time of 200-500 ms (B15284909) is a good starting point.

dot

experimental_workflow_2D_NMR start Overlapping 1D NMR Spectrum cosy ¹H-¹H COSY (Identify Coupled Protons) start->cosy hsqc ¹H-¹³C HSQC (Resolve Overlapping Protons) cosy->hsqc hmbc ¹H-¹³C HMBC (Connect Spin Systems) hsqc->hmbc noesy_roesy ¹H-¹H NOESY/ROESY (Determine Stereochemistry) hmbc->noesy_roesy end Complete Structural Assignment noesy_roesy->end

Caption: Workflow for resolving overlapping NMR signals using 2D NMR.

Issue 2: Differentiating Diastereomers with Similar NMR Spectra

Even with 2D NMR, the spectra of diastereomers can be very similar. In such cases, chiral auxiliaries can be used to induce diastereomeric environments that lead to better spectral separation.

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. This can lead to differential chemical shifts for the signals of the two isomers.

  • Lanthanide Shift Reagents (LSRs): Chiral LSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be particularly effective. The paramagnetic lanthanide ion can induce large chemical shift changes, with the magnitude of the shift being dependent on the distance and orientation of the protons relative to the metal center. This can dramatically spread out overlapping signals.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your calamenene isomer mixture.

  • Prepare CSA Solution: Prepare a stock solution of the CSA (e.g., Eu(hfc)₃) in the same deuterated solvent.

  • Titration: Add small aliquots of the CSA solution to the NMR tube, acquiring a ¹H NMR spectrum after each addition.

  • Monitor Changes: Observe the differential shifting of the signals belonging to the two isomers. Continue the titration until sufficient resolution is achieved.

dot

logical_relationship_csa start Mixture of Calamenene Isomers (Overlapping Signals) add_csa Add Chiral Solvating Agent (CSA) start->add_csa formation Formation of Transient Diastereomeric Complexes add_csa->formation nmr Acquire ¹H NMR Spectrum formation->nmr result Resolved Signals for Each Isomer nmr->result

Caption: Logic diagram for the use of Chiral Solvating Agents.

Covalently modifying the calamenene isomers with a chiral derivatizing agent (CDA) can create stable diastereomeric products with more distinct NMR spectra. This is particularly useful if the calamenene isomers possess a suitable functional group for derivatization (e.g., a hydroxyl group in a calamenene derivative).

  • Mosher's Acid: For calamenene derivatives with a hydroxyl group, derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride is a classic method to determine the absolute configuration and can also aid in resolving signal overlap. The resulting Mosher's esters will have different chemical shifts for the protons near the newly formed ester linkage.

  • Reaction: React the mixture of hydroxylated calamenene isomers with an excess of (R)-(-)-Mosher's acid chloride in the presence of a base (e.g., pyridine) in an anhydrous solvent (e.g., CCl₄ or CH₂Cl₂).

  • Workup and Purification: After the reaction is complete, quench with water and extract the product. Purify the resulting diastereomeric esters by chromatography.

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra of the purified diastereomers. The signals for the protons and the trifluoromethyl group will be distinct for each diastereomer, allowing for their differentiation and quantification.

Quantitative Data

The following tables provide a summary of the reported ¹H and ¹³C NMR chemical shifts for cis- and trans-calamenene. Note that chemical shifts can vary slightly depending on the solvent and instrument frequency.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-Calamenene

Carbon No.cis-Calamenene (δ ppm)trans-Calamenene (δ ppm)
1134.8134.9
2126.7126.8
3129.0129.1
4120.8120.9
5145.2145.3
6131.5131.6
745.941.7
831.531.2
938.238.5
1031.931.8
11 (CH₃)21.221.3
12 (CH)26.826.7
13 (CH₃)20.720.8
14 (CH₃)20.720.8
15 (CH₃)16.221.5

Data compiled from various sources.[4]

Table 2: Approximate ¹H NMR Chemical Shifts (δ, ppm) for cis- and trans-Calamenene

Protoncis-Calamenene (δ ppm)trans-Calamenene (δ ppm)
Aromatic H~7.0-7.2 (m)~7.0-7.2 (m)
CH-7~2.9 (m)~2.5 (m)
CH-10~2.4 (m)~2.4 (m)
CH₃-11~2.3 (s)~2.3 (s)
CH-12~2.2 (m)~2.2 (m)
CH₃-13, 14~0.7-1.1 (d)~0.7-1.1 (d)
CH₃-15~1.2 (d)~1.2 (d)

Note: These are approximate values and significant overlap is common.[4]

References

"preventing degradation of Calamenene-3,7-diol during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calamenene-3,7-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of Calamenene-3,7-diol to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is Calamenene-3,7-diol and why is its stability important?

A1: Calamenene-3,7-diol is a sesquiterpenoid, a class of natural products known for their diverse biological activities. The stability of this compound is crucial for obtaining accurate and reproducible results in experimental settings. Degradation can lead to a loss of potency, the formation of impurities with potentially confounding biological effects, and inaccurate structure-activity relationship (SAR) studies.

Q2: What are the likely causes of Calamenene-3,7-diol degradation during storage?

A2: While specific degradation pathways for Calamenene-3,7-diol are not extensively documented, based on the structure of sesquiterpenoid alcohols, degradation is likely to occur through:

  • Oxidation: The hydroxyl groups and the aromatic ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of ketones, aldehydes, or further oxygenated derivatives.

  • Dehydration: As a diol, Calamenene-3,7-diol could undergo acid or base-catalyzed dehydration, especially at elevated temperatures, leading to the formation of unsaturated compounds.

  • Isomerization: Changes in pH or exposure to heat and light can potentially cause isomerization, altering the stereochemistry of the molecule and affecting its biological activity.

Q3: What are the ideal storage conditions for Calamenene-3,7-diol?

A3: To minimize degradation, Calamenene-3,7-diol should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. Storage at -20°C to -80°C is ideal, especially for long-term storage. For short-term storage, refrigeration at 2-8°C may be sufficient.

  • Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed, high-quality glass vial to prevent exposure to air and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an experiment. Compound degradation.1. Verify the storage conditions of your Calamenene-3,7-diol stock. 2. Analyze the purity of the compound using an appropriate analytical method (see Experimental Protocols). 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS). Formation of degradation products.1. Compare the analytical data of the stored sample with a fresh or reference sample. 2. Based on the likely degradation pathways (oxidation, dehydration), try to tentatively identify the impurity peaks. 3. Optimize storage conditions to prevent further degradation.
Change in the physical appearance of the compound (e.g., color change). Significant degradation.1. A change in color often indicates oxidation or the formation of polymeric impurities. 2. The compound may no longer be suitable for use. 3. It is highly recommended to discard the degraded sample and use a fresh batch.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a suitable method for analyzing the purity of Calamenene-3,7-diol due to the thermolability of many sesquiterpenoids.[1][2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the pure compound (likely in the 200-220 nm range for the aromatic ring).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of Calamenene-3,7-diol in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Perform serial dilutions to create calibration standards.

    • Inject the standards and the sample to be analyzed.

    • Monitor for the appearance of new peaks or a decrease in the main peak area over time to assess degradation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products

GC-MS is a powerful technique for identifying volatile degradation products.[3][4]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

  • Injection: Split or splitless injection, depending on the concentration.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • Dissolve the sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate).

    • Inject the sample into the GC-MS.

    • Analyze the resulting chromatogram and mass spectra to identify potential degradation products by comparing them to mass spectral libraries.

Visualizations

degradation_pathway C37D Calamenene-3,7-diol Oxidation Oxidation (O2, Light, Metal Ions) C37D->Oxidation Dehydration Dehydration (Heat, Acid/Base) C37D->Dehydration Isomerization Isomerization (pH, Heat, Light) C37D->Isomerization Ketones Keto-derivatives Oxidation->Ketones Aldehydes Aldehyde-derivatives Oxidation->Aldehydes Unsaturated Unsaturated Products Dehydration->Unsaturated Isomers Stereoisomers Isomerization->Isomers

Caption: Potential degradation pathways of Calamenene-3,7-diol.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Sample Sample Storage -20°C to -80°C Inert Atmosphere Dark Sample->Storage HPLC HPLC Analysis (Purity) Storage->HPLC GCMS GC-MS Analysis (Degradation Products) Storage->GCMS Data Data Interpretation (Assess Degradation) HPLC->Data GCMS->Data

Caption: Workflow for assessing the stability of Calamenene-3,7-diol.

References

Technical Support Center: Overcoming Low Yield in the Isolation of 7-Hydroxycalamenene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 7-hydroxycalamenene (B1229534). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges leading to low yields of 7-hydroxycalamenene.

Frequently Asked Questions (FAQs)

Q1: What is 7-hydroxycalamenene and what are its primary sources?

A1: 7-hydroxycalamenene is a hydroxylated sesquiterpene, a class of naturally occurring organic compounds. The primary and richest plant source of 7-hydroxycalamenene is the "red sacaca" morphotype of Croton cajucara Benth., a shrub native to the Amazon region.[1] The essential oil from the leaves of this plant can contain 7-hydroxycalamenene in concentrations ranging from 28.4% to as high as 44.3%.[1][2]

Q2: What are the common challenges that lead to low yield during the isolation of 7-hydroxycalamenene?

A2: Low yields can stem from several factors throughout the extraction and purification process. These include:

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts the initial yield of the essential oil and its chemical profile.

  • Compound Degradation: 7-hydroxycalamenene, like many sesquiterpenes, can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and prolonged exposure to light and air.

  • Inefficient Purification: Co-elution of structurally similar compounds during chromatography can lead to significant loss of the target molecule during fraction cutting and subsequent purification steps.

  • Improper Sample Handling and Storage: Poor storage of plant material can lead to the degradation of volatile compounds before extraction even begins.

Q3: Which extraction method is recommended for obtaining the highest yield of 7-hydroxycalamenene?

Q4: How can I assess the purity of my isolated 7-hydroxycalamenene?

A4: The purity of 7-hydroxycalamenene is typically assessed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID). Purity is determined by the relative peak area of the 7-hydroxycalamenene in the chromatogram. High-performance liquid chromatography (HPLC) can also be a valuable tool for purity assessment. A purity of over 98% has been achieved for 7-hydroxycalamenene isolated from Croton cajucara essential oil.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the isolation of 7-hydroxycalamenene.

Problem 1: Low Yield of Crude Essential Oil
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure that the Croton cajucara leaves are properly dried to an optimal moisture content. The dried material should be coarsely ground just before extraction to maximize the surface area for efficient oil extraction.
Suboptimal Extraction Parameters For hydrodistillation, ensure the distillation time is sufficient (e.g., 4-5 hours) to extract the less volatile sesquiterpenes. For other methods like SFE or UAE, optimize parameters such as pressure, temperature, time, and solvent-to-solid ratio through preliminary experiments.
Inefficient Extraction Method If hydrodistillation yields are consistently low, consider exploring alternative methods such as microwave-assisted hydrodistillation (MAHD) or supercritical fluid extraction (SFE) which can offer improved efficiency and yield for some terpenoids.
Problem 2: Low Concentration of 7-Hydroxycalamenene in the Essential Oil
Potential Cause Recommended Solution
Incorrect Plant Chemotype Verify the morphotype of the Croton cajucara being used. The "red sacaca" morphotype is known to be rich in 7-hydroxycalamenene, while the "white sacaca" is typically rich in linalool.
Degradation During Extraction Terpenes can undergo thermal degradation.[4] Avoid excessive temperatures during extraction. For hydrodistillation, maintain a steady boiling rate without superheating. For solvent-based extractions, use the lowest effective temperature. Sesquiterpene lactones have shown instability at neutral to alkaline pH (pH 7.4) and elevated temperatures (37°C), while being more stable at a slightly acidic pH (pH 5.5).[5] While 7-hydroxycalamenene is not a lactone, this suggests that maintaining a slightly acidic environment could potentially improve stability.
Oxidation Exposure of the essential oil to air for prolonged periods can lead to oxidation of terpenes. Work efficiently and store the extracted oil under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (4°C) in a sealed, dark vial.
Problem 3: Significant Loss of 7-Hydroxycalamenene During Purification
Potential Cause Recommended Solution
Co-elution with Other Compounds The essential oil of Croton cajucara contains a complex mixture of sesquiterpenes.[6] During column chromatography, 7-hydroxycalamenene may co-elute with other polar sesquiterpenes. To improve separation, use a shallow gradient of the eluting solvents (e.g., a slow increase in the percentage of ethyl acetate (B1210297) in hexane). Monitor fractions closely using thin-layer chromatography (TLC).
Irreversible Adsorption on Stationary Phase Highly polar compounds can sometimes irreversibly adsorb to the silica (B1680970) gel in column chromatography. Ensure the silica gel is of high quality and consider deactivating it slightly with a small amount of water if strong adsorption is suspected.
Degradation on Stationary Phase Acidic residues on silica gel can potentially cause degradation of acid-sensitive compounds. While there is no specific data on the acid sensitivity of 7-hydroxycalamenene, if degradation is suspected, consider using neutralized silica gel or a different stationary phase like alumina.
Inefficient Fraction Collection Collect smaller fractions during column chromatography to better resolve the 7-hydroxycalamenene peak from its neighbors. Analyze fractions by TLC before combining them to avoid mixing pure fractions with impure ones.
Loss during Solvent Evaporation When removing the solvent from the purified fractions, use a rotary evaporator at a controlled, low temperature (e.g., below 40°C) and reduced pressure to prevent the loss of the semi-volatile 7-hydroxycalamenene and to avoid thermal degradation.

Data Presentation

Table 1: Reported Composition of Essential Oil from Croton cajucara

Compound Class Percentage in Bark Oil (%) Reported Concentration in Leaf Oil (%)
Oxygenated Sesquiterpenes65.457-hydroxycalamenene: 28.4 - 44.3
Non-oxygenated Sesquiterpenes1.02
Oxygenated Monoterpenes0.10
Non-oxygenated Monoterpenes4.89
Total Identified 71.46

Data for bark oil from Silva et al. (2012).[6] Data for 7-hydroxycalamenene in leaf oil from Alviano et al. (2011) and Pereira et al. (2011).[1][2]

Experimental Protocols

Protocol 1: Extraction of 7-Hydroxycalamenene-Rich Essential Oil by Hydrodistillation
  • Plant Material Preparation: Air-dry the leaves of Croton cajucara ("red sacaca" morphotype) at room temperature until a constant weight is achieved. Just prior to extraction, coarsely grind the dried leaves.

  • Hydrodistillation: Place 100 g of the powdered leaves in a 2 L round-bottom flask and add 1 L of distilled water.

  • Apparatus Setup: Connect the flask to a Clevenger-type apparatus.

  • Extraction: Heat the flask to boiling and maintain a steady distillation for 4-5 hours.

  • Oil Collection: Collect the essential oil that separates from the aqueous phase in the graduated tube of the Clevenger apparatus.

  • Drying and Storage: Carefully separate the collected oil and dry it over anhydrous sodium sulfate. Store the oil in a sealed, dark glass vial at 4°C under an inert atmosphere.

Protocol 2: Isolation of 7-Hydroxycalamenene by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in n-hexane. Pack a glass column with the slurry, ensuring a well-packed and uniform bed. Add a small layer of sand on top of the silica gel.

  • Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of n-hexane. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A suggested starting gradient is a stepwise increase in ethyl acetate concentration (e.g., 2%, 5%, 10%, 15%, 20% in hexane).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-15 mL).

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).

  • Combining and Concentrating: Combine the fractions that show a high concentration of 7-hydroxycalamenene. Remove the solvent using a rotary evaporator at a low temperature (<40°C).

  • Purity Assessment: Analyze the final product for purity using GC-MS.

Visualizations

experimental_workflow plant_material Croton cajucara Leaves extraction Hydrodistillation plant_material->extraction essential_oil Crude Essential Oil extraction->essential_oil column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) essential_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_compound Pure 7-Hydroxycalamenene solvent_evaporation->pure_compound gcms_analysis GC-MS Purity Analysis pure_compound->gcms_analysis

Figure 1. Experimental workflow for the isolation of 7-hydroxycalamenene.

troubleshooting_low_yield cluster_extraction Extraction Troubleshooting cluster_degradation Degradation Troubleshooting cluster_purification Purification Troubleshooting start Low Yield of 7-Hydroxycalamenene check_extraction Check Crude Oil Yield start->check_extraction check_purity Check 7-Hydroxycalamenene Concentration in Crude Oil check_extraction->check_purity Yield is adequate extraction_params Optimize Extraction Parameters (Time, Temperature) check_extraction->extraction_params Yield is low plant_material Verify Plant Material (Chemotype, Grinding) check_extraction->plant_material Yield is low check_purification Analyze Purification Step check_purity->check_purification Concentration is adequate stability_conditions Control Temperature, pH, and Exposure to Air/Light check_purity->stability_conditions Concentration is low chromatography_params Optimize Chromatography (Shallow Gradient, Fraction Size) check_purification->chromatography_params Significant loss solvent_evap Gentle Solvent Evaporation (Low Temperature) check_purification->solvent_evap Significant loss

Figure 2. Troubleshooting decision tree for low yield of 7-hydroxycalamenene.

References

Technical Support Center: Antimicrobial Susceptibility Testing for Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic compounds in antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: My hydrophobic compound is precipitating in the broth medium during a broth microdilution assay. What can I do?

A1: Precipitation of hydrophobic compounds in aqueous media is a common issue that can lead to inaccurate Minimum Inhibitory Concentration (MIC) results.[1] To address this, you can employ several solubilization strategies:

  • Co-solvents: Use a water-miscible organic solvent to first dissolve your compound before diluting it in the broth. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are widely used for this purpose.[1] It is crucial to use the lowest concentration of the co-solvent possible, as higher concentrations can inhibit microbial growth.[1]

  • Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 (polysorbate 80), into the broth can help to create a stable dispersion of the hydrophobic compound.[2][3] The concentration of the surfactant should be kept low to avoid any intrinsic antimicrobial effects.[1]

Q2: How do I determine the appropriate concentration of a co-solvent to use?

A2: The ideal concentration of a co-solvent is one that effectively solubilizes your compound without affecting the growth of the microorganism being tested. It is essential to run a solvent toxicity control. This involves testing the effect of various concentrations of the solvent alone on the microorganism's growth. Generally, DMSO concentrations are kept at or below 1-2% (v/v) in the final assay, as higher concentrations can be inhibitory to some bacteria.[4]

Q3: Can the solvent I use affect the antimicrobial activity of my compound?

A3: Yes, solvents can sometimes interact with the test compound, potentially potentiating its antimicrobial effect.[5] Therefore, it is critical to include a solvent control in your experiment. This control contains the same concentration of the solvent as the test wells, along with the microbial inoculum, to ensure that any observed inhibition is due to your compound and not the solvent.[1]

Q4: What are the key differences in setting up a broth microdilution assay for a hydrophobic compound compared to a water-soluble one?

A4: The primary difference lies in the initial preparation of the compound's stock solution and its dilution. For a hydrophobic compound, you will first dissolve it in a suitable co-solvent like DMSO to create a concentrated stock.[3] This stock is then serially diluted, often still in the presence of the co-solvent, before being added to the broth, which may also be supplemented with a surfactant like Tween 80.[3] The inclusion of a solvent control is also a mandatory additional step.

Troubleshooting Guides

Issue 1: Inconsistent MIC values between experimental repeats.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells for any signs of precipitation. If observed, consider increasing the concentration of the solubilizing agent (co-solvent or surfactant) or trying a different solubilization method.
Inaccurate Pipetting Due to the use of viscous solvents like DMSO, ensure accurate pipetting by using positive displacement pipettes or reverse pipetting techniques.
Compound Degradation Some compounds may be unstable in aqueous solutions over the incubation period.[4] Consider preparing fresh solutions for each experiment and minimizing the time the compound is in the aqueous medium before the addition of the inoculum.
Variable Inoculum Size Ensure the bacterial inoculum is standardized to the correct McFarland standard for each experiment to maintain consistency.
Issue 2: Inhibition observed in the solvent control well.
Possible Cause Troubleshooting Step
Solvent Toxicity The concentration of the co-solvent is too high and is inhibiting microbial growth.[4] Perform a solvent toxicity titration to determine the maximum non-inhibitory concentration (MNIC) for the specific microorganism being tested. Reduce the solvent concentration in your assay to below the MNIC.
Contamination The solvent or broth may be contaminated. Ensure all reagents and equipment are sterile.
Issue 3: No zone of inhibition in an agar (B569324) diffusion assay.
Possible Cause Troubleshooting Step
Poor Diffusion Hydrophobic compounds may not diffuse well into the aqueous agar medium. The agar disk diffusion method is often not suitable for highly hydrophobic compounds. Consider using a broth-based method or an alternative agar-based method like the agar well diffusion assay where the compound is dissolved in a solvent and added to a well cut into the agar.
Compound Inactivity The compound may not have antimicrobial activity against the tested organism.
Solvent Evaporation If using a volatile solvent to impregnate the disk, ensure the solvent has completely evaporated before placing the disk on the agar.[1]

Quantitative Data Summary

Table 1: Recommended Maximum Non-Inhibitory Concentrations of Common Co-solvents for Selected Microorganisms.

Co-solventMicroorganismMax. Non-Inhibitory Concentration (v/v)
DMSO Staphylococcus aureusUp to 25%[6]
Acinetobacter baumannii< 6%[6]
General Bacteria1-3%[4]
Ethanol Escherichia coli5% (in combination with isopropanol)[7][8]
Staphylococcus aureus4% (in combination with isopropanol)[7][8]

Table 2: Properties of Commonly Used Surfactants in AST.

SurfactantCritical Micelle Concentration (CMC)Typical Concentration in AST
Tween 80 (Polysorbate 80) 13-15 mg/L[1]0.002% (v/v)[3]
Sodium Dodecyl Sulfate (SDS) ~8.3 mMNot commonly used due to its own antimicrobial properties[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Hydrophobic Compounds

This protocol is adapted for hydrophobic compounds and includes the use of a co-solvent (DMSO) and a surfactant (Tween 80).

Materials:

  • Hydrophobic antimicrobial compound

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in log phase growth

  • 0.5 McFarland turbidity standard

  • Sterile tubes and pipette tips

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the hydrophobic compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the stock solution in 100% DMSO.

  • Preparation of Final Dilutions in Broth:

    • Prepare CAMHB supplemented with 0.002% Tween 80.

    • In a separate 96-well plate or tubes, perform a 1:100 dilution of each DMSO working solution into the Tween 80-supplemented CAMHB. This will be your final drug plate. This step minimizes the final DMSO concentration.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Transfer 100 µL of the final drug dilutions from the drug plate to a new 96-well microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: 100 µL of CAMHB + 100 µL of inoculum.

    • Sterility Control: 200 µL of CAMHB.

    • Solvent Control: 100 µL of CAMHB with the highest concentration of DMSO and Tween 80 used in the assay + 100 µL of inoculum.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Agar Disk Diffusion Assay for Hydrophobic Compounds (Kirby-Bauer Method Adaptation)

This method is suitable for compounds that are soluble in a volatile solvent.

Materials:

  • Hydrophobic antimicrobial compound

  • Volatile solvent (e.g., ethanol, acetone)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in log phase growth

  • 0.5 McFarland turbidity standard

  • Sterile swabs and forceps

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve the hydrophobic compound in a suitable volatile solvent to the desired concentration.[1]

    • Aseptically apply a specific volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks.[1]

    • Allow the solvent to evaporate completely in a sterile environment.[1]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Negative Control: A disk impregnated with the pure solvent used to dissolve the compound, allowed to evaporate.

    • Positive Control: A disk containing a known antimicrobial agent.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the clear zone of no growth around each disk in millimeters (mm).

Visualizations

AST_Troubleshooting_Workflow start_node Start: Inconsistent MIC Results check_precipitation Precipitation Visible? start_node->check_precipitation decision_node decision_node process_node process_node end_node End: Consistent MIC increase_solubilizer Increase Solubilizer Conc. or Change Method check_precipitation->increase_solubilizer Yes check_pipetting Pipetting Technique Correct? check_precipitation->check_pipetting No increase_solubilizer->check_pipetting use_positive_displacement Use Positive Displacement or Reverse Pipetting check_pipetting->use_positive_displacement No check_compound_stability Compound Stable? check_pipetting->check_compound_stability Yes use_positive_displacement->check_compound_stability check_compound_stability->end_node Yes prepare_fresh Prepare Fresh Solutions check_compound_stability->prepare_fresh No prepare_fresh->end_node

Caption: Troubleshooting workflow for inconsistent MIC results.

Broth_Microdilution_Workflow step_node step_node start_end_node start_end_node result_node result_node start Start prep_stock 1. Prepare Compound Stock in 100% DMSO start->prep_stock prep_working 2. Create Serial Dilutions in DMSO prep_stock->prep_working prep_final 3. Dilute in Broth with Tween 80 prep_working->prep_final inoculate_plate 5. Inoculate Microtiter Plate prep_final->inoculate_plate prep_inoculum 4. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate add_controls 6. Add Controls (Growth, Sterility, Solvent) inoculate_plate->add_controls incubate 7. Incubate Plate add_controls->incubate read_mic 8. Read MIC incubate->read_mic

References

Technical Support Center: Optimizing Cytotoxicity Assays with 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Cadinatriene-3,8-diol in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step to consider when preparing this compound for a cytotoxicity assay?

A1: The primary step is to ensure proper solubilization of the compound. Due to its likely lipophilic nature, this compound may have poor solubility in aqueous culture media. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final desired concentrations in the culture medium.[1] Always include a vehicle control in your experiments, containing the same final concentration of the solvent used to treat the cells.

Q2: Which type of cytotoxicity assay is most suitable for a natural product like this compound?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective method for assessing cell viability and cytotoxicity.[2][3][4] This colorimetric assay measures the metabolic activity of viable cells, which is often correlated with cell number.[2] However, as natural products can sometimes interfere with colorimetric readings, it is crucial to include proper controls.[5] Alternative assays to consider include ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays (e.g., Resazurin/AlamarBlue), which may be less susceptible to color interference.[5]

Q3: How can I determine the optimal concentration range and incubation time for this compound?

A3: A dose-response analysis is essential to determine the effective concentration range.[1] It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) and a fixed incubation time (e.g., 24, 48, or 72 hours).[5] Based on the initial results, a narrower range of concentrations can be selected for subsequent, more detailed experiments to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability).

Q4: My results show high variability between replicate wells and experiments. What are the common causes?

A4: High variability in cytotoxicity assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.[6][7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature changes. It is good practice to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[6]

  • Compound Precipitation: Poor solubility of this compound at the final concentration can lead to uneven exposure of cells to the compound.[1][5] Visually inspect the wells for any precipitate.

  • Inconsistent Incubation Times: Standardize all incubation periods, including cell seeding, compound treatment, and assay reagent incubation.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
High Background Signal in "No Cell" Controls The compound may directly reduce the MTT reagent or be colored itself.[5]Run a "compound-only" control at all tested concentrations without cells. Subtract the average absorbance of the compound-only control from the corresponding treated-cell wells.[5]
Low Signal or No Response to Treatment The cell density may be too low, or the incubation time may be too short.Optimize cell seeding density through a titration experiment.[6] Consider extending the incubation time with the compound.
Unexpected Bell-Shaped Dose-Response Curve At high concentrations, the compound may precipitate out of solution or have off-target effects.[5]Improve the solubility of the compound by optimizing the solvent and dilution method.[5] Visually inspect for precipitation at high concentrations.
High Cytotoxicity in Normal (Non-Cancerous) Control Cells The compound may have a narrow therapeutic window or target pathways essential for both normal and cancer cells.[1]Perform a detailed dose-response analysis to identify a narrower effective concentration range.[1] Consider structural modifications to the compound to improve selectivity.[1]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.[1]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only controls.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals. Mix gently to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay helps to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the determined incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. This will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Quantitative Data

The following table summarizes the cytotoxic activity (IC50 values) of various sesquiterpenoids against different human cancer cell lines. Note that these values are for compounds structurally related to this compound and should be used as a general reference. Direct comparisons between studies can be challenging due to variations in experimental conditions.[8]

Compound ClassCompoundCell LineIC50 (µM)Reference
Sesquiterpene DerivativesCompound 14cMCF-7 (Breast)9.0[9]
Sesquiterpene DerivativesCompound 14aMCF-7 (Breast)8.4[10]
Drimane SesquiterpenoidsBerkedrimane BCaspase-3 Inhibition50[11]
Drimane SesquiterpenoidsBerkedrimane ACaspase-1 Inhibition100[11]
Terpene FractionPrunus arabica extractAMJ13 (Breast)8.455 µg/ml[12]
Terpene FractionPrunus arabica extractSK-GT-4 (Esophageal)15.14 µg/ml[12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding (96-well plate) C 3. Cell Treatment & Incubation (e.g., 24, 48, 72h) A->C B 2. Compound Dilution (this compound) B->C D 4. Add Assay Reagent (e.g., MTT) C->D E 5. Incubate (allow color development) D->E F 6. Solubilize Formazan (if MTT assay) E->F G 7. Read Absorbance/ Luminescence/Fluorescence F->G H 8. Data Analysis (% Viability, IC50) G->H

Caption: A typical workflow for in vitro cytotoxicity testing of natural products.[8]

Apoptotic Signaling Pathway

G compound This compound stress Cellular Stress compound->stress mito Mitochondrial Pathway (Intrinsic) stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3/7 Activation (Executioner Caspases) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized apoptotic signaling pathway potentially induced by sesquiterpenoids.

References

Technical Support Center: Enhancing the Solubility of Calamenene-3,7-diol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of Calamenene-3,7-diol for biological assays. Given the limited publicly available data on Calamenene-3,7-diol, the guidance provided is based on the known physicochemical properties of its parent compound, calamenene, and established methods for improving the solubility of other poorly soluble sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of Calamenene-3,7-diol?

A1: While specific data for Calamenene-3,7-diol is scarce, its parent compound, calamenene, is a sesquiterpenoid known to be highly lipophilic with an estimated logP of approximately 5.1 and very low water solubility. The addition of two hydroxyl groups in Calamenene-3,7-diol will increase its polarity compared to calamenene, but it is still expected to be poorly soluble in aqueous solutions, which is a common characteristic of many sesquiterpenoids.

Q2: What are the initial recommended solvents for preparing a stock solution of Calamenene-3,7-diol?

A2: For initial stock solutions, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice as it can dissolve a wide range of polar and nonpolar compounds.[1][2] High-purity, anhydrous DMSO should be used to avoid issues with water absorption, which can lead to compound precipitation.[3] Ethanol (B145695) is another potential co-solvent.[4]

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your cell-based assay should be kept as low as possible, typically well below 1% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: My Calamenene-3,7-diol precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your compound may be exceeding its solubility limit in the final assay buffer. Try testing a lower concentration.

  • Use a pre-dilution step: Instead of diluting the DMSO stock directly into the final volume, perform one or more intermediate dilutions in a mixture of your assay buffer and a permissible co-solvent.

  • Employ a solubility enhancement technique: If simple dilution strategies fail, you will need to use a formulation approach such as cyclodextrin (B1172386) complexation or micellar solubilization, which are detailed in the protocols below.

Q5: Will solubility-enhancing excipients like cyclodextrins or surfactants interfere with my biological assay?

A5: It is possible. Excipients can have their own biological effects or interfere with assay components. Therefore, it is essential to run proper controls, including a vehicle control with the excipient alone at the same concentration used to dissolve your test compound. This will help you to distinguish the effects of Calamenene-3,7-diol from those of the formulation components.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution
Possible Cause Troubleshooting Steps
Low Aqueous Solubility - Lower the final concentration of Calamenene-3,7-diol. - Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, ensuring it remains within a non-toxic range for the cells. - Implement a solubility enhancement technique (see protocols below).
Poor Quality Co-solvent - Use high-purity, anhydrous DMSO. - Store DMSO properly to prevent water absorption.[3]
pH Effects - Although Calamenene-3,7-diol is not expected to have ionizable groups, the pH of the buffer can influence the stability of some formulations. Ensure the pH of your stock and final assay buffer are compatible.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Steps
Incomplete Solubilization - Visually inspect your stock and final solutions for any signs of precipitation or cloudiness. - Consider a brief sonication of your stock solution to aid dissolution. - Prepare fresh dilutions for each experiment.
Compound Degradation - Protect your stock solutions from light and store them at an appropriate temperature (e.g., -20°C or -80°C). - Perform stability studies if you suspect the compound is degrading in your solvent or assay buffer.
Interaction with Assay Components - Run controls to test for any interaction between your formulation (including excipients) and assay reagents.

Data Presentation

The following tables provide representative data on the solubility enhancement of other sesquiterpenoids and hydrophobic compounds using common techniques. This data can serve as a starting point for your experiments with Calamenene-3,7-diol.

Table 1: Solubility Enhancement of Sesquiterpenoids using Cyclodextrins

Sesquiterpene LactoneCyclodextrin TypeSolubility Increase (fold)Reference
Dehydrocostuslactoneα-cyclodextrin~10[5]
Dehydrocostuslactoneβ-cyclodextrin~46[5]
Dehydrocostuslactoneγ-cyclodextrin~20[5]
Costunolideα-cyclodextrin~1[5]
Costunolideβ-cyclodextrin~20[5]
Costunolideγ-cyclodextrin~15[5]
(-)-α-santoninα-cyclodextrin~2[5]
(-)-α-santoninβ-cyclodextrin~15[5]
(-)-α-santoninγ-cyclodextrin~7[5]

Table 2: Micellar Solubilization of a Model Hydrophobic Drug

SurfactantConcentrationDrug SolubilizationReference
Sodium Dodecyl Sulfate (SDS)Above CMCLinear increase with surfactant concentration[6]
Polysorbate 80 (Tween® 80)Above CMCSignificant increase in aqueous solubility[7]
Polyoxyethylene nonionic surfactantsAbove CMCDependent on drug and surfactant structure[6]

CMC: Critical Micelle Concentration

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol is adapted from a method used for other sesquiterpene lactones.[5]

Materials:

  • Calamenene-3,7-diol

  • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh Calamenene-3,7-diol and β-cyclodextrin in a 1:1 molar ratio.

  • Transfer the powders to a mortar and mix them thoroughly in a dry state for 15 minutes.

  • Add a small amount of ethanol to the powder mixture to form a thick paste.

  • Knead the paste vigorously for 45-60 minutes. Add more ethanol as needed to maintain a consistent paste-like texture.

  • Dry the resulting paste in a vacuum oven at 50°C for 24 hours to remove the ethanol.

  • The resulting powder is the Calamenene-3,7-diol:β-cyclodextrin inclusion complex.

  • To prepare a stock solution, dissolve the complex in your desired aqueous buffer. Determine the maximum solubility of the complex in the buffer.

Protocol 2: Solubility Enhancement using Micellar Solubilization

This protocol provides a general method for using surfactants to increase the solubility of hydrophobic compounds.[6][7]

Materials:

  • Calamenene-3,7-diol

  • A non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a polyoxyethylene-based surfactant.

  • Aqueous assay buffer

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a stock solution of the surfactant in your aqueous assay buffer at a concentration well above its critical micelle concentration (CMC). For Tween® 80, the CMC is approximately 0.01-0.02 mg/mL. A 1-5% (w/v) stock solution is a good starting point.

  • Prepare a concentrated stock solution of Calamenene-3,7-diol in a suitable organic solvent (e.g., DMSO).

  • In a clean tube, add the desired amount of the surfactant stock solution.

  • While vortexing the surfactant solution, slowly add a small aliquot of the concentrated Calamenene-3,7-diol stock solution. The goal is to have the final organic solvent concentration as low as possible.

  • Continue vortexing for several minutes to allow for the partitioning of the compound into the micelles.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid in solubilization.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for further dilution in the assay buffer containing the same concentration of surfactant.

Mandatory Visualization

Below are diagrams representing potential signaling pathways that may be affected by sesquiterpenoids and a general workflow for enhancing solubility.

experimental_workflow cluster_preparation Preparation cluster_solubilization Solubility Enhancement cluster_assay Biological Assay start Calamenene-3,7-diol Powder stock High Concentration Stock (e.g., in DMSO) start->stock method_choice Select Method stock->method_choice cosolvent Co-solvent Dilution method_choice->cosolvent Simple cyclodextrin Cyclodextrin Complexation method_choice->cyclodextrin Complex micellar Micellar Solubilization method_choice->micellar Complex final_prep Prepare Final Working Solution cosolvent->final_prep cyclodextrin->final_prep micellar->final_prep assay Perform Biological Assay final_prep->assay results Analyze Results assay->results

Caption: Experimental workflow for enhancing the solubility of Calamenene-3,7-diol.

nf_kb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokines->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds to gene_exp Gene Expression (Inflammation, Cell Survival) dna->gene_exp induces calamenene Calamenene-3,7-diol (Potential Inhibitor) calamenene->ikk

Caption: Potential inhibition of the NF-κB signaling pathway by Calamenene-3,7-diol.

stat3_pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer dimerizes stat3_dimer_nuc STAT3 Dimer stat3_dimer->stat3_dimer_nuc translocates dna DNA stat3_dimer_nuc->dna binds to gene_exp Gene Expression (Proliferation, Anti-apoptosis) dna->gene_exp induces calamenene Calamenene-3,7-diol (Potential Inhibitor) calamenene->jak calamenene->stat3  inhibits phosphorylation

Caption: Potential inhibition of the STAT3 signaling pathway by Calamenene-3,7-diol.

References

Validation & Comparative

Validating the Antimicrobial Mechanism of 7-Hydroxycalamenene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of 7-hydroxycalamenene (B1229534) against two well-established drugs: the antibacterial agent ciprofloxacin (B1669076) and the antifungal agent amphotericin B. While 7-hydroxycalamenene, a sesquiterpenoid found in essential oils of plants like Croton cajucara, has demonstrated promising antimicrobial activity, its precise mechanism of action is not yet fully elucidated. This guide summarizes the available quantitative data, outlines key experimental protocols for its study, and presents a hypothesized mechanism based on current understanding of structurally related compounds.

Performance Comparison: 7-Hydroxycalamenene vs. Standard Antimicrobials

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for 7-hydroxycalamenene and the comparator drugs against common bacterial and fungal pathogens.

Table 1: Antibacterial Activity Data

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
7-Hydroxycalamenene Staphylococcus aureus0.3[1]-
Methicillin-resistant S. aureus (MRSA)4.76 x 10⁻³[2][3]-
Mycobacterium tuberculosis4.88[2][3]-
Mycobacterium smegmatis39.06[2][3]-
Ciprofloxacin Staphylococcus aureus0.25 - 1.00.5 - 2.0
Methicillin-resistant S. aureus (MRSA)0.5 - >128-

Table 2: Antifungal Activity Data

CompoundOrganismMIC (µg/mL)MFC (µg/mL)
7-Hydroxycalamenene Candida albicans39.06 - 78.12[4]-
Candida dubliniensis39.06-
Candida parapsilosis39.06-
Mucor circinelloides3.63 x 10⁻⁸[2][3]-
Rhizopus oryzae0.152[2][3]-
Amphotericin B Candida albicans0.125 - 1.00.25 - 2.0
Candida dubliniensis0.03 - 0.25-
Candida parapsilosis0.03 - 1.0-
Mucor spp.0.085 - 1.0-
Rhizopus spp.0.125 - 2.0-

Unraveling the Mechanism of Action

7-Hydroxycalamenene: A Hypothesized Mechanism

Direct experimental validation of the antimicrobial mechanism of 7-hydroxycalamenene is limited. However, based on its chemical structure as a lipophilic sesquiterpenoid, a primary proposed mechanism is the disruption of microbial cell membrane integrity. This hypothesis is supported by studies on other calamenene-type sesquiterpenes. The lipophilic nature of the molecule would allow it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion could lead to a loss of membrane integrity, increased permeability, and subsequent leakage of vital intracellular components, ultimately resulting in cell death.

Furthermore, studies on essential oils rich in 7-hydroxycalamenene suggest that it may also interfere with fungal spore differentiation and total lipid content[4]. Against Candida albicans, 7-hydroxycalamenene has been shown to inhibit the activity of secreted aspartic proteases (SAPs), which are crucial virulence factors, while exhibiting poor activity against biofilm formation[2][4].

cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Lipid_Bilayer Lipid_Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Causes Intracellular_Components Intracellular_Components SAP Secreted Aspartic Proteases (Fungi) 7_Hydroxycalamenene 7_Hydroxycalamenene 7_Hydroxycalamenene->Lipid_Bilayer Intercalation 7_Hydroxycalamenene->SAP Inhibits Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Leads to Cell_Death Cell Death Leakage->Cell_Death Results in cluster_bacterium Bacterial Cell DNA_Gyrase DNA_Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topoisomerase_IV Topoisomerase_IV Topoisomerase_IV->DNA_Replication Topoisomerase_IV->Cell_Death Inhibition leads to Bacterial_Growth Bacterial_Growth DNA_Replication->Bacterial_Growth Essential for Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topoisomerase_IV Inhibits cluster_fungus Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol Binds to Ion_Leakage Ion & Molecule Leakage Pore_Formation->Ion_Leakage Causes Fungal_Cell_Death Fungal Cell Death Ion_Leakage->Fungal_Cell_Death Results in Start Start Prepare_Serial_Dilutions Prepare serial dilutions of 7-hydroxycalamenene in broth Start->Prepare_Serial_Dilutions Add_Microbial_Suspension Add standardized microbial suspension to each well Prepare_Serial_Dilutions->Add_Microbial_Suspension Incubate_Plate Incubate plate at optimal temperature Add_Microbial_Suspension->Incubate_Plate Read_Results Visually inspect for growth or use a plate reader Incubate_Plate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Start Start Inoculate_Flasks Inoculate broth with microbial suspension and 7-hydroxycalamenene Start->Inoculate_Flasks Incubate_Flasks Incubate flasks under optimal conditions Inoculate_Flasks->Incubate_Flasks Withdraw_Aliquots Withdraw aliquots at specific time points Incubate_Flasks->Withdraw_Aliquots Serial_Dilution_Plating Perform serial dilutions and plate on agar Withdraw_Aliquots->Serial_Dilution_Plating Incubate_Plates Incubate plates to allow colony formation Serial_Dilution_Plating->Incubate_Plates Count_CFU Count colony-forming units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. time Count_CFU->Plot_Data End End Plot_Data->End Start Start Biofilm_Formation Allow biofilm formation with or without 7-hydroxycalamenene Start->Biofilm_Formation Wash_Wells Gently wash wells to remove planktonic cells Biofilm_Formation->Wash_Wells Stain_with_CV Stain biofilms with 0.1% crystal violet Wash_Wells->Stain_with_CV Wash_Excess_Stain Wash away excess crystal violet Stain_with_CV->Wash_Excess_Stain Dry_Plate Air dry the plate Wash_Excess_Stain->Dry_Plate Solubilize_Dye Solubilize bound dye with a solvent Dry_Plate->Solubilize_Dye Measure_Absorbance Measure absorbance to quantify biofilm Solubilize_Dye->Measure_Absorbance End End Measure_Absorbance->End

References

A Comparative Analysis of the Biological Activities of Calamenene Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of calamenene (B1145186) isomers and their derivatives, focusing on their antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties. While direct comparative studies on the biological effects of different calamenene isomers are limited, this document synthesizes available data from studies on individual isomers and their derivatives to offer insights into their potential therapeutic applications.

Antimicrobial Activity

Calamenene and its derivatives have demonstrated notable antimicrobial effects against a range of pathogens. The primary proposed mechanism of action is the disruption of the microbial cell membrane's integrity, leading to cell death.[1] A hydroxylated derivative, 7-hydroxycalamenene (B1229534), has shown significant potency.

Quantitative Data for Antimicrobial Activity
CompoundMicroorganismMIC (μg/mL)Reference
cis-7-Hydroxycalamenene Staphylococcus aureus0.3[2][3]
Candida albicans45[2][3]
Candida dubliniensis39.06 - 78.12[4]
Candida parapsilosis39.06 - 78.12[4]
Absidia corymbifera9.76[3]
Cunninghamella elegans9.76[3]
Mucor circinelloides9.76[3]
Rhizopus microsporus19.53[3]
Rhizopus oryzae19.53[3]
Essential oil rich in 7-hydroxycalamenene Methicillin-resistant Staphylococcus aureus (MRSA)4.76 x 10⁻³[5][6]
Mycobacterium tuberculosis4.88[5][6]
Mycobacterium smegmatis39.06[5][6]
Mucor circinelloides3.63 x 10⁻⁸[5][6]
Rhizopus oryzae0.152[5][6]
Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (e.g., 7-hydroxycalamenene) is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells containing only the medium, the microorganism and medium (positive control), and the medium with the test compound but no microorganism are included.

  • Incubation: The plates are incubated under conditions appropriate for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate under optimal conditions C->D E Visually assess for microbial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Workflow for the Broth Microdilution MIC Assay.

Cytotoxic Activity

A calamenene derivative, (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester, also known as dryofraterpene A, has been shown to inhibit the proliferation of several human cancer cell lines.[7]

Quantitative Data for Cytotoxic Activity
CompoundCancer Cell LineCancer TypeIC50 (μM)Reference
Dryofraterpene A A549Lung Cancer2.84 ± 0.79[7]
MCF7Breast Cancer1.58 ± 0.47[7]
HepG2Liver Cancer3.53 ± 0.87[7]
HeLaCervical Cancer1.65 ± 0.45[7]
PC-3Prostate Cancer4.62 ± 0.94[7]
Experimental Protocols

Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is used to determine cell viability in cytotoxicity and cell proliferation assays.

  • Cell Seeding: Human cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., dryofraterpene A) for a specified period (e.g., 48 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.

  • CCK-8 Addition: After the treatment period, CCK-8 solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours to allow for the conversion of the WST-8 reagent in the CCK-8 solution to a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Experimental Workflow

CCK8_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Seed cancer cells in 96-well plate B Treat cells with various concentrations of test compound A->B C Incubate for specified duration B->C D Add CCK-8 solution to each well C->D E Incubate to allow formazan formation D->E F Measure absorbance at 450 nm E->F G Calculate cell viability and determine IC50 F->G

Workflow of the CCK-8 Cytotoxicity Assay.

Antioxidant Activity

Calamenene and its hydroxylated derivatives are recognized for their antioxidant properties.[1]

Quantitative Data for Antioxidant Activity
CompoundAssayEC50 (μg/mL)Reference
7-Hydroxycalamenene DPPH radical scavenging35.64[6]
Essential oil rich in 7-hydroxycalamenene (Sample SV001) DPPH radical scavenging45.23[6]
Essential oil rich in 7-hydroxycalamenene (Sample SV005) DPPH radical scavenging44.4[6]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reaction Mixture: Different concentrations of the test compound are mixed with a solution of DPPH radical in a solvent like methanol.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The reduction in the absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • EC50 Calculation: The effective concentration of the sample required to scavenge 50% of the DPPH radicals (EC50) is calculated.

Putative Antioxidant Mechanism

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress NeutralizedROS Neutralized ROS ROS->NeutralizedROS Scavenged by Calamenene Calamenene Derivative (e.g., 7-Hydroxycalamenene) Calamenene->NeutralizedROS Donates H atom CellularDamage Cellular Damage OxidativeStress->CellularDamage

Proposed antioxidant mechanism of Calamenene.

Anti-inflammatory Activity

While direct experimental studies on the anti-inflammatory activity of specific calamenene isomers are limited, it is hypothesized that they may modulate key inflammatory pathways.[8] For many plant-derived compounds, the anti-inflammatory effects are mediated through the inhibition of pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[9][10]

Putative Anti-inflammatory Signaling Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. It is proposed that calamenene isomers may exert their anti-inflammatory effects by inhibiting key components of these pathways.

Anti_inflammatory_Pathway cluster_pathway Putative Anti-inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Transcription Gene Transcription MAPK->Transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Transcription translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Calamenene Calamenene Isomers Calamenene->MAPK inhibits Calamenene->IKK inhibits

Hypothesized anti-inflammatory pathways of calamenene.

Disclaimer: The information provided in this guide is for research and informational purposes only and should not be construed as medical advice. Further in-depth studies are required to fully elucidate the mechanisms of action and therapeutic potential of calamenene isomers.

References

A Comparative Guide to Sesquiterpenoid Antimicrobials: Evaluating 1,3,5-Cadinatriene-3,8-diol and Its Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Sesquiterpenoids, a diverse class of C15 isoprenoids derived from the mevalonate (B85504) pathway, have emerged as promising candidates due to their wide range of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial properties of various sesquiterpenoids, with a special focus on the cadinane (B1243036) subclass, to which 1,3,5-cadinatriene-3,8-diol belongs. While direct antimicrobial data for this compound is not currently available in the public domain, this guide will infer its potential activity by examining structurally related cadinane sesquiterpenoids and comparing them against other well-characterized antimicrobial sesquiterpenoids.

Performance Comparison of Sesquiterpenoid Antimicrobials

The antimicrobial efficacy of sesquiterpenoids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various cadinane sesquiterpenoids and other prominent sesquiterpenoid antimicrobials against a panel of clinically relevant bacteria and fungi.

Table 1: Antimicrobial Activity of Cadinane Sesquiterpenoids
CompoundMicroorganismMIC (µg/mL)Reference
(+)-δ-CadineneStreptococcus pneumoniae31.25[1][2]
T-MuurololMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 4330012.5 - 25 (in combination)[3]
α-CadinolGram-positive bacteria & yeast31.25 - 62.5[4]
Albocinnamin EStaphylococcus aureus64[5]
Albocinnamin FStaphylococcus aureus64[5]
Table 2: Antimicrobial Activity of Other Sesquiterpenoid Antimicrobials
CompoundMicroorganismMIC (µg/mL)Reference
Farnesol (B120207)Staphylococcus aureus22[6]
Nerolidol (B1678203)Staphylococcus aureus1000[7]
Pseudomonas aeruginosa500[7]
Klebsiella pneumoniae500[7]
α-BisabololCandida albicans0.125 (inhibits biofilm)[8][9]
β-CaryophylleneStaphylococcus aureus32[10]
Escherichia coli>5000[11]

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI Guidelines)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

  • Stock solutions of the test compounds of known concentration, typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Positive control (a known antibiotic or antifungal).

  • Negative control (broth medium with solvent).

2. Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the microtiter plate wells using the broth medium. The concentration range should be broad enough to encompass the expected MIC.

  • Each well is then inoculated with the standardized microbial suspension.

  • The final volume in each well is typically 100-200 µL.

  • The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (usually 18-24 hours).

3. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Crystal Violet Assay for Biofilm Quantification

This assay is used to quantify the formation of biofilm by microorganisms.[15][16][17]

1. Biofilm Formation:

  • A standardized microbial suspension is added to the wells of a 96-well microtiter plate.

  • The plate is incubated for a period that allows for biofilm formation (typically 24-48 hours) at an appropriate temperature.

2. Washing:

  • After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with a buffer solution (e.g., phosphate-buffered saline - PBS).

3. Staining:

  • A 0.1% solution of crystal violet is added to each well, staining the adherent biofilm. The plate is incubated at room temperature for 10-15 minutes.

4. Washing and Solubilization:

  • Excess crystal violet is removed by washing the wells with water.

  • The stained biofilm is then solubilized by adding a solvent, such as 95% ethanol (B145695) or 33% acetic acid, to each well.

5. Quantification:

  • The absorbance of the solubilized crystal violet solution is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is directly proportional to the amount of biofilm formed.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution Add to plate prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculation of Wells prep_inoculum->inoculation Add to wells prep_media Prepare Culture Media prep_media->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for MIC or Absorbance Reading incubation->read_results data_analysis Data Analysis and MIC Determination read_results->data_analysis

Caption: A generalized workflow for determining the antimicrobial activity of a test compound.

Proposed Mechanism of Action for Sesquiterpenoid Antimicrobials

mechanism_of_action cluster_compound Sesquiterpenoid Compound cluster_cell Bacterial Cell compound Sesquiterpenoid (e.g., Cadinane) cell_membrane Cell Membrane compound->cell_membrane Interaction and Disruption cytoplasm Cytoplasm cell_membrane->cytoplasm Increased Permeability cell_death Cell Death cell_membrane->cell_death Leads to dna DNA/Enzymes cytoplasm->dna Inhibition of Synthesis/ Enzyme Inactivation dna->cell_death Leads to

Caption: A simplified model of the proposed antimicrobial mechanism of action for many sesquiterpenoids.

Concluding Remarks

The available data on cadinane sesquiterpenoids, such as δ-cadinene and α-cadinol, suggest that this structural class possesses notable antimicrobial activity, particularly against Gram-positive bacteria. While direct experimental evidence for this compound is lacking, its structural similarity to other active cadinanes indicates a potential for antimicrobial efficacy. The presence of hydroxyl groups in its structure may influence its solubility and interaction with microbial cell membranes.

In comparison to other well-studied sesquiterpenoids like farnesol and nerolidol, the cadinane sesquiterpenoids exhibit a comparable range of MIC values. It is important to note that the antimicrobial spectrum and potency can vary significantly between different sesquiterpenoid skeletons and even between stereoisomers of the same compound.

The primary mechanism of action for many sesquiterpenoids is believed to involve the disruption of the bacterial cell membrane's integrity and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by this compound and other cadinane sesquiterpenoids. Such studies will be crucial for the rational design and development of new antimicrobial agents based on this promising class of natural products.

References

Comparative Analysis of the Antioxidant Activity of Calamenene-3,7-diol Analogs and Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of Calamenene-3,7-diol, benchmarked against widely recognized antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Trolox. Due to the limited availability of direct experimental data on Calamenene-3,7-diol, this analysis incorporates data for the structurally related compound, 7-hydroxycalamenene (B1229534), as a surrogate to provide a preliminary assessment.

Executive Summary

The exploration of novel antioxidant compounds is a cornerstone of research in therapeutics and disease prevention. This guide synthesizes available data to facilitate a comparative understanding of the antioxidant efficacy of a calamenene (B1145186) derivative against established standards. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values derived from common in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the available quantitative data for the antioxidant activities of the subject compounds. It is crucial to note that IC50 values can vary significantly between studies due to differing experimental conditions. Therefore, a range of values is presented for the known antioxidants to reflect this variability.

CompoundAssayIC50 / EC50 (µg/mL)Reference(s)
7-hydroxycalamenene *DPPH< 63.59[1]
Vitamin C (Ascorbic Acid) DPPH3.37 - 12.36[2][3]
ABTS~50[1]
α-Tocopherol (Vitamin E) DPPHComparable to Trolox[4]
Trolox DPPH3.77[5]
ABTS2.93[5]

*Data for 7-hydroxycalamenene is presented as a proxy for Calamenene-3,7-diol.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for the accurate assessment and comparison of antioxidant activity.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the violet-colored DPPH radical to the yellow-colored non-radical form, DPPH-H, in the presence of an antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test sample. A control is prepared with the solvent and DPPH solution alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a characteristic wavelength for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[6][7]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the test sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of inhibition of absorbance is calculated.

  • IC50 or TEAC Determination: The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[8][9][10]

Mandatory Visualization

The following diagrams illustrate the typical workflows for antioxidant activity assessment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Radical Solution D Mix DPPH Solution with Samples/Standards A->D B Prepare Test Compound Dilutions B->D C Prepare Standard (e.g., Vitamin C) Dilutions C->D E Incubate in Dark (e.g., 30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

DPPH Assay Experimental Workflow

signaling_pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Antioxidant Antioxidant (e.g., Calamenene-3,7-diol) ROS->Antioxidant scavenged by Damage Oxidative Damage Cell->Damage leads to Neutralized Neutralized Species Antioxidant->Neutralized results in

Antioxidant Mechanism of Action

References

A Comparative Analysis of the Cytotoxic Effects of 7-hydroxy-3,4-dihydrocadalene and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the cytotoxic properties of a naturally derived sesquiterpene, 7-hydroxy-3,4-dihydrocadalene, and the well-established chemotherapeutic drug, doxorubicin (B1662922). This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, cytotoxic potency, and the experimental frameworks used to evaluate them.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is a critical measure of its anti-cancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the available IC50 values for 7-hydroxy-3,4-dihydrocadalene and doxorubicin against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell density, incubation time, and assay methodology.

Table 1: IC50 Values of 7-hydroxy-3,4-dihydrocadalene

Cell LineIC50 (µM)Exposure Time (hours)Assay
MCF-7 (Breast Cancer)55.24[1]48MTT
MCF-7 (Breast Cancer)52.83[1]72MTT

Table 2: IC50 Values of Doxorubicin

Cell LineIC50 (µM)Exposure Time (hours)Assay
MCF-7 (Breast Cancer)2.5[2][3]24MTT
AMJ13 (Breast Cancer)~408 (223.6 µg/ml)72MTT
MDA-MB-231 (Breast Cancer)0.924Cell Viability Assay
HepG2 (Liver Cancer)12.2[2]24MTT
UMUC-3 (Bladder Cancer)5.1[2]24MTT
BFTC-905 (Bladder Cancer)2.3[2]24MTT
HeLa (Cervical Cancer)2.9[2]24MTT
M21 (Melanoma)2.8[2]24MTT

Mechanisms of Action: A Tale of Two Pathways

The cytotoxic effects of 7-hydroxy-3,4-dihydrocadalene and doxorubicin are elicited through distinct molecular mechanisms.

7-hydroxy-3,4-dihydrocadalene primarily induces cytotoxicity through the induction of oxidative stress.[4] This involves a significant increase in intracellular reactive oxygen species (ROS) and lipid peroxidation. The resulting oxidative damage triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and a slight inhibition of the anti-apoptotic protein Bcl-2.[4] Furthermore, this compound has been shown to impair mitochondrial function by reducing ATP synthesis and inducing mitochondrial uncoupling.[4]

Doxorubicin , a well-characterized anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits macromolecular biosynthesis.[2] This action obstructs the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA double-strand breaks and ultimately, cell death. Additionally, doxorubicin is known to generate free radicals, contributing to its cytotoxic profile.

Experimental Protocols

The following section details the methodologies for the key experiments cited in the comparison of 7-hydroxy-3,4-dihydrocadalene and doxorubicin.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (7-hydroxy-3,4-dihydrocadalene or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the treatment medium is removed, and a solution of MTT is added to each well.

    • The plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

2. Trypan Blue Dye Exclusion Assay:

This assay is used to differentiate viable from non-viable cells.

  • Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • Protocol:

    • Cells are treated with the test compound for the desired duration.

    • After treatment, the cells are harvested and resuspended in a small volume of medium.

    • A small aliquot of the cell suspension is mixed with an equal volume of trypan blue solution.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

    • The percentage of viable cells is calculated.[1]

Measurement of Oxidative Stress

1. DCFH-DA (2′,7′-dichlorofluorescin diacetate) Assay for Reactive Oxygen Species (ROS):

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular level of ROS.

  • Protocol:

    • Cells are treated with the test compound.

    • Towards the end of the treatment period, the cells are incubated with DCFH-DA.

    • After incubation, the fluorescence is measured using a fluorometer or a fluorescence microscope.[4]

2. TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation:

  • Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be measured spectrophotometrically.

  • Protocol:

    • Cell lysates from treated and untreated cells are prepared.

    • The lysates are mixed with a TBA solution and incubated at high temperature.

    • The absorbance of the resulting colored product is measured at a specific wavelength (around 532 nm).[4]

Apoptosis and Signaling Pathway Analysis

Western Blot Analysis:

  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., caspase-3, caspase-9, Bcl-2).

  • Protocol:

    • Proteins are extracted from treated and untreated cells.

    • The protein concentration is determined.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against the proteins of interest.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

    • The signal is captured and the protein bands are quantified.[4]

Visualizing the Mechanisms of Cytotoxicity

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.

G Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis start Seed Cancer Cells treat Treat with Compound (7-hydroxy-3,4-dihydrocadalene or Doxorubicin) start->treat mtt MTT Assay treat->mtt trypan Trypan Blue Assay treat->trypan ros DCFH-DA Assay (ROS) treat->ros lipid TBARS Assay (Lipid Peroxidation) treat->lipid wb Western Blot (Apoptosis Proteins) treat->wb ic50 Calculate IC50 mtt->ic50 trypan->ic50 analysis Analyze Oxidative Stress & Apoptosis Markers ros->analysis lipid->analysis wb->analysis end Comparative Cytotoxicity Profile ic50->end analysis->end

Caption: Workflow for assessing and comparing compound cytotoxicity.

G Signaling Pathway of 7-hydroxy-3,4-dihydrocadalene cluster_cellular Cellular Effects cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis compound 7-hydroxy-3,4-dihydrocadalene ros ↑ Intracellular ROS compound->ros lipid ↑ Lipid Peroxidation compound->lipid atp ↓ ATP Synthesis ros->atp uncoupling Mitochondrial Uncoupling ros->uncoupling bcl2 ↓ Bcl-2 ros->bcl2 cas9 ↑ Caspase-9 Activation bcl2->cas9 cas3 ↑ Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptotic pathway induced by 7-hydroxy-3,4-dihydrocadalene.

G Signaling Pathway of Doxorubicin cluster_dna_damage DNA Damage cluster_ros Oxidative Stress cluster_apoptosis Apoptosis compound Doxorubicin intercalation DNA Intercalation compound->intercalation topo Topoisomerase II Inhibition compound->topo ros ↑ Reactive Oxygen Species compound->ros dsb DNA Double-Strand Breaks intercalation->dsb topo->dsb apoptosis Apoptosis dsb->apoptosis ros->apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

References

Unlocking the Therapeutic Potential of Calamenene: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of calamenene (B1145186) derivatives, a class of sesquiterpenoids with promising therapeutic properties. By examining experimental data on their cytotoxic, antimicrobial, and anti-inflammatory effects, we aim to elucidate the key structural features that govern their efficacy and provide a foundation for the rational design of novel therapeutic agents.

Calamenene, a bicyclic aromatic sesquiterpene, and its naturally occurring and synthetic derivatives have demonstrated a breadth of biological activities. This guide synthesizes findings from various studies to present a comparative analysis of their performance, supported by detailed experimental protocols and visual representations of key biological pathways.

Cytotoxic Activity: Targeting Cancer Cells

A significant area of investigation for calamenene derivatives has been their potential as anticancer agents. One notable derivative, dryofraterpene A ((7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester), has shown considerable cytotoxic activity against a panel of human cancer cell lines.

Comparative Cytotoxicity of Dryofraterpene A

The inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are a key metric for assessing cytotoxic potency. Lower IC50 values indicate greater potency.

Cell LineCancer TypeIC50 (µM) of Dryofraterpene A[1]
A549Lung Cancer2.84 ± 0.79
MCF7Breast Cancer1.58 ± 0.47
HepG2Liver Cancer3.53 ± 0.87
HeLaCervical Cancer1.65 ± 0.45
PC-3Prostate Cancer4.62 ± 0.94

Structure-Activity Relationship Insights:

The cytotoxic profile of dryofraterpene A suggests that the presence and position of hydroxyl groups on the aromatic ring, along with the carboxylic acid methyl ester at position 15, are crucial for its anticancer activity. Further studies with a broader range of derivatives with systematic modifications are necessary to fully delineate the SAR for cytotoxicity. For instance, exploring the impact of the stereochemistry at C7 and C10, the nature of the ester group, and the effect of different substituents on the aromatic ring would provide a more complete picture.

Experimental Protocol: CCK-8 Cytotoxicity Assay

The cytotoxic activity of calamenene derivatives is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method that measures cell viability.

1. Cell Seeding:

  • Human cancer cell lines (e.g., A549, MCF7, HepG2, HeLa, and PC-3) are cultured in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.[1]

  • Plates are incubated for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

  • A stock solution of the calamenene derivative is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compound. A vehicle control (medium with DMSO) and a blank control (medium only) are included.

  • The plates are incubated for a further 48 hours.[1]

3. CCK-8 Assay and Data Analysis:

  • 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[1]

  • The absorbance is measured at 450 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control group.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing the Experimental Workflow

CCK8_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay CCK-8 Assay and Analysis start Culture Cancer Cell Lines harvest Harvest Cells in Logarithmic Growth Phase start->harvest seed Seed Cells into 96-well Plate harvest->seed incubate_attach Incubate for 24h for Cell Attachment seed->incubate_attach prepare_compound Prepare Serial Dilutions of Calamenene Derivative treat_cells Replace Medium with Compound-Containing Medium incubate_attach->treat_cells prepare_compound->treat_cells incubate_treat Incubate for 48h treat_cells->incubate_treat add_cck8 Add CCK-8 Reagent incubate_treat->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure Absorbance at 450 nm incubate_cck8->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Apoptosis_Pathway cluster_induction Induction cluster_cascade Caspase Cascade cluster_pathways Apoptotic Pathways calamenene Calamenene Derivative extrinsic Extrinsic Pathway (Death Receptors) calamenene->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) calamenene->intrinsic caspase8 Caspase-8 Activation caspase37 Caspase-3/7 Activation caspase8->caspase37 caspase9 Caspase-9 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis extrinsic->caspase8 intrinsic->caspase9

References

Unraveling the Stereochemical Puzzle of Calamenene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the experimental techniques used to confirm the absolute and relative stereochemistry of the bicyclic sesquiterpene calamenene (B1145186). This guide provides a comparative overview of key analytical methods, supported by experimental data and detailed protocols.

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For natural products like calamenene, a sesquiterpene found in various essential oils, understanding its absolute and relative stereochemistry is paramount for applications in drug development and stereospecific synthesis. This guide compares the primary experimental techniques employed to elucidate the stereochemical intricacies of calamenene, presenting the data in a clear, comparative format.

Spectroscopic and Chiroptical Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements are powerful, non-destructive techniques for stereochemical analysis. The spatial relationship between the methyl and isopropyl groups in calamenene's structure gives rise to distinct spectroscopic signatures for its diastereomers.

Table 1: Comparison of Spectroscopic Data for Calamenene Isomers

TechniqueIsomerKey ObservationsReference
¹³C NMR cis-CalameneneC-15: 16.2 ppm[1]
trans-CalameneneC-15: 21.5 ppm[1]
Specific Rotation ([α]D) (-)-(7S,10R)-CalameneneNegative[2]
(+)-(1R,4R)-Calamenene+37.5°[3]

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring NMR spectra to differentiate calamenene isomers is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified calamenene isomer in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), within an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm)[1].

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum by removing proton-carbon splitting[1].

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected to obtain a clear and accurate representation of the chemical shifts[1].

  • Stereochemical Assignment: The relative stereochemistry (cis or trans) can often be determined by comparing the chemical shifts of key carbon atoms, particularly the C-15 methyl group, with established data for known isomers[1][4]. For determining through-space proximities of protons and thus relative stereochemistry, Nuclear Overhauser Effect (NOE) or 2D NOESY experiments can be performed[5][6].

Experimental Workflow for NMR-Based Stereochemical Determination

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (≥400 MHz) cluster_processing Data Processing cluster_analysis Stereochemical Analysis dissolve Dissolve Calamenene in CDCl3 add_tms Add TMS (Internal Standard) dissolve->add_tms acquire_1h Acquire ¹H NMR add_tms->acquire_1h acquire_13c Acquire ¹³C NMR (Proton Decoupled) add_tms->acquire_13c acquire_noe Acquire NOESY add_tms->acquire_noe ft Fourier Transform acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline compare_shifts Compare Chemical Shifts with Known Isomers phase_baseline->compare_shifts analyze_noe Analyze NOE Correlations compare_shifts->analyze_noe XRay_Logic cluster_prep Preparation cluster_analysis Analysis calamenene Calamenene (Oil) derivatization Synthesize Crystalline Derivative (e.g., p-bromobenzoate) calamenene->derivatization crystallization Grow Single Crystal derivatization->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution abs_config Unambiguous Absolute Configuration structure_solution->abs_config Chiral_Synthesis_Logic start Known Chiral Pool (l-menthone) synthesis Multi-step Chiral Synthesis (e.g., RCM) start->synthesis product Synthesized Calamenene Isomer synthesis->product comparison Compare Spectroscopic and Chiroptical Data product->comparison confirmation Confirmation of Absolute and Relative Stereochemistry comparison->confirmation natural_product Natural Calamenene natural_product->comparison

References

Cross-Validation of Analytical Methods for 1,3,5-Cadinatriene-3,8-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,3,5-Cadinatriene-3,8-diol, a sesquiterpenediol with potential biological activities, is crucial for research and development.[1] This guide provides a comparative analysis of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The cross-validation of these methods is essential to ensure data reliability and consistency across different analytical platforms. This document presents a hypothetical cross-validation scenario, offering supporting experimental data and detailed protocols to guide researchers in method selection and validation.

Comparative Performance Data

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation parameters for the analysis of this compound using hypothetical HPLC-UV and GC-MS methods. This data is representative of typical performance characteristics for the analysis of sesquiterpenoids.[2][3]

Performance ParameterMethod A: HPLC-UVMethod B: GC-MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 0.5 - 1000.05 - 50
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 100.9%
Precision (% RSD)
- Intra-day< 1.8%< 1.2%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.150.01
Limit of Quantification (LOQ) (µg/mL) 0.50.05
Specificity ModerateHigh
Run Time (minutes) 2025

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for the analysis of sesquiterpenes and related compounds.[4][5][6]

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-15 min, 40-90% A; 15-18 min, 90% A; 18-20 min, 40% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (based on the chromophore of the cadinatriene skeleton).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol (B129727) to a concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control (QC) samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (specific ions for this compound would be selected).

  • Sample Preparation and Derivatization:

    • Prepare stock solutions as described for the HPLC-UV method.

    • For improved volatility and peak shape, derivatization is often necessary for diols. A common approach is silylation.

    • Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection.

Visualizing the Workflow and Decision Process

To provide a clearer understanding of the cross-validation process and method selection, the following diagrams have been generated.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion M1 Develop HPLC-UV Method V1 Validate HPLC-UV Method (Linearity, Accuracy, Precision, etc.) M1->V1 M2 Develop GC-MS Method V2 Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) M2->V2 CV1 Analyze the Same Set of Samples (e.g., 3 concentrations, n=6) V1->CV1 V2->CV1 CV2 Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) CV1->CV2 C1 Assess Comparability and Bias CV2->C1

Cross-validation workflow for analytical methods.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Start: Need to Quantify This compound D1 High Sensitivity Required? Start->D1 D2 Complex Matrix? D1->D2 No M_GCMS Choose GC-MS D1->M_GCMS Yes D2->M_GCMS Yes M_HPLC Choose HPLC-UV D2->M_HPLC No Consider_Deriv Consider Derivatization for GC-MS M_GCMS->Consider_Deriv

Decision pathway for analytical method selection.

References

In Vivo Therapeutic Potential of 1,3,5-Cadinatriene-3,8-diol: A Comparative Guide Based on Cadinane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of 1,3,5-Cadinatriene-3,8-diol, a member of the cadinane (B1243036) sesquiterpenoid class of natural compounds. While direct in vivo validation data for this specific molecule is limited in publicly available literature, this document extrapolates its potential by comparing the performance of structurally related cadinane sesquiterpenoids that have been investigated for various therapeutic applications. The information presented is intended to guide future research and drug development efforts.

Comparative Analysis of Bioactive Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids, isolated from various plant and microbial sources, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The following table summarizes key quantitative data from studies on representative cadinane sesquiterpenoids, offering a benchmark for the potential efficacy of this compound.

Compound/ExtractTherapeutic AreaAssayResultsSource
Cadinane Sesquiterpenoids (1-8) Anti-inflammatoryTPA-induced mouse ear edemaCompound 1 showed 43.14 ± 8.09% inhibition at 228 µ g/ear [1]
Mappianiodene (1) and analogues (2-8) Anti-inflammatoryNitric Oxide (NO) Production InhibitionDisplayed notable inhibitory effects on NO production with IC50 values equivalent to hydrocortisone[2]
Mappianiodene (1) and analogues (2-8) Anti-HIVAnti-HIV-1 Reverse Transcriptase (RT) ActivityEC50 values in the range of 0.17 to 9.28 µM[2]
Amorphaenes A-O (1-15) Anticancer (Pancreatic)GOT1 InhibitionIC50 values ranging from 20.0 ± 2.1 to 26.2 ± 2.7 μM[3]
Amorphaenes A-O (1-15) Anticancer (Pancreatic)Cytotoxicity in PDAC cellsIC50 values ranging from 13.1 ± 1.5 to 28.6 ± 2.9 μM[3]
Cadinane Sesquiterpenoids (1b, 2b, 4, 6, 8) Anticancer (Liver)Cytotoxicity in HepG2 and Huh7 cellsIC50 values ranging from 3.5 to 6.8 μM[4]
Abietane Diterpenoid (18) from Mikania micrantha Anti-inflammatoryLPS-induced NO Production in RAW 264.7 cellsIC50 = 11.04 µM (comparable to quercetin)[5]
Piniterpenoids A–D (1–4) Antiviral (SARS-CoV-2)Inhibition of SARS-CoV-2 spike–ACE2 interactionIC50 values ranging from 64.5 to 99.1 μM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the therapeutic potential of cadinane sesquiterpenoids.

TPA-Induced Mouse Ear Edema (Anti-inflammatory)
  • Animal Model: Male ICR mice (25-30 g) are used.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Treatment: The cadinane sesquiterpenoid, dissolved in an appropriate vehicle, is applied topically to the right ear shortly after TPA application. The control group receives the vehicle only.

  • Assessment: After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular sections are punched out from both ears and weighed.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is determined by comparing the edema of the treated group with that of the control group.

Nitric Oxide (NO) Production Assay (Anti-inflammatory)
  • Cell Line: Murine macrophage cell line, such as RAW 264.7, is commonly used.

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.

  • Induction of NO Production: Lipopolysaccharide (LPS) is added to the wells to stimulate NO production.

  • Quantification of Nitrite (B80452): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells.

Cytotoxicity Assay (Anticancer)
  • Cell Lines: A panel of human cancer cell lines relevant to the therapeutic target (e.g., HepG2, Huh7 for liver cancer; PDAC for pancreatic cancer) is used.

  • Cell Culture: Cells are maintained in an appropriate culture medium and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the cadinane sesquiterpenoid for a specified duration (e.g., 48-72 hours).

  • Assessment of Cell Viability: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS. The absorbance is measured using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing the Path to In Vivo Validation

The following diagrams illustrate the potential mechanisms of action and a typical workflow for the in vivo validation of a compound like this compound.

G cluster_0 Potential Anti-inflammatory Signaling Pathway cluster_1 Site of Action for Cadinane Sesquiterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS Transcription NO NO iNOS->NO Inflammation Inflammation NO->Inflammation Cadinatrienediol This compound Cadinatrienediol->IKK Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

G cluster_0 Potential Anticancer Signaling Pathway cluster_1 Site of Action for Cadinane Sesquiterpenoids GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellProliferation Cell Proliferation & Survival mTOR->CellProliferation Cancer Cancer CellProliferation->Cancer Cadinatrienediol This compound Cadinatrienediol->Akt Inhibition

Caption: Potential anticancer mechanism targeting the PI3K/Akt pathway.

G cluster_0 In Vivo Validation Workflow Start Compound Identification (this compound) InVitro In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) Start->InVitro ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVitro->ADMET AnimalModel Animal Model Selection (e.g., Xenograft, Induced Disease) ADMET->AnimalModel DoseFinding Dose-Range Finding Studies AnimalModel->DoseFinding Efficacy Efficacy Studies DoseFinding->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Toxicity->PKPD IND Investigational New Drug (IND) Application PKPD->IND

Caption: A generalized workflow for the in vivo validation of a therapeutic compound.

References

A Comparative Analysis of Synthetic vs. Natural Calamenene-3,7-diol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological performance of synthetically derived Calamenene (B1145186) analogues and naturally sourced Calamenene-3,7-diol, supported by experimental data.

This guide provides a comparative overview of the biological efficacy of synthetically produced Calamenene derivatives against naturally occurring Calamenene-3,7-diol and its closely related, well-studied analogue, 7-hydroxycalamenene. While direct comparative studies on the efficacy of synthetic versus natural Calamenene-3,7-diol are not available in the current literature, this document synthesizes available data on the biological activities of natural calamenenes and the established methods for their chemical synthesis. This comparison is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge and potential research directions.

Calamenene, a naturally occurring aromatic sesquiterpene with a tetrahydronaphthalene structure, and its derivatives are found in various plants and have demonstrated a range of promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1]. The therapeutic potential of these compounds has prompted interest in their total synthesis, which allows for the production of larger quantities for research and the generation of structural analogues with potentially enhanced activities[1].

Data Presentation: Biological Activity

The primary biological activities reported for natural calamenenes, particularly 7-hydroxycalamenene, are antimicrobial and antioxidant. The following tables summarize the quantitative data available from studies on essential oils rich in these natural compounds. Data for synthetically produced Calamenene-3,7-diol is not available for direct comparison.

Table 1: Antimicrobial Activity of Natural 7-hydroxycalamenene-Rich Essential Oils

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)4.76 x 10⁻³[2][3][4][5]
Mycobacterium tuberculosis4.88[2][3][4][5]
Mycobacterium smegmatis39.06[2][3][4][5]
Rhizopus oryzae0.152[2][3][4][5]
Mucor circinelloides3.63 x 10⁻⁸[2][3][4][5]

Table 2: Antioxidant Activity of Natural 7-hydroxycalamenene

AssayEC₅₀ (μg/mL)Reference
DPPH radical scavenging activity< 63.59[2][3][4][5]
DPPH radical scavenging activity (isolated 7-hydroxycalamenene)35.64[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Antimicrobial Activity Assay (Broth Dilution Method)

The minimum inhibitory concentrations (MIC) of the 7-hydroxycalamenene-rich essential oils were determined using the broth dilution assay[2][3][4][5].

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate media. The concentration of the microbial suspension is adjusted to a standard (e.g., 0.5 McFarland standard).

  • Serial Dilution: The essential oil is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the microbial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the essential oil that visibly inhibits microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[4].

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: Different concentrations of the essential oil or isolated compound are prepared in methanol.

  • Reaction: The sample solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Total Synthesis of (-)-(7S,10R)-Calamenene

A prominent method for the synthesis of calamenene involves a ring-closing metathesis (RCM) approach starting from l-menthone[1][6][7].

  • Allylation of l-menthone: l-menthone is treated with lithium diisopropylamide (LDA) followed by allyl bromide to introduce an allyl group.

  • Grignard Reaction: The resulting allylated menthone undergoes a Grignard reaction with methallylmagnesium chloride to yield a diene alcohol.

  • Ring-Closing Metathesis (RCM): The diene alcohol is treated with a Grubbs' catalyst to form the bicyclic alkene.

  • Dehydration: The alcohol is dehydrated using a reagent like phosphorus oxychloride (POCl₃) in pyridine (B92270) to afford (-)-calamenene[6][7].

Visualizations

Diagram 1: Synthetic Workflow for (-)-(7S,10R)-Calamenene

Synthetic_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product l-menthone l-menthone Allylation Allylation l-menthone->Allylation Grignard Reaction Grignard Reaction Allylation->Grignard Reaction Ring-Closing Metathesis Ring-Closing Metathesis Grignard Reaction->Ring-Closing Metathesis Dehydration Dehydration Ring-Closing Metathesis->Dehydration (-)-Calamenene (-)-Calamenene Dehydration->(-)-Calamenene

Caption: A simplified workflow for the total synthesis of (-)-(7S,10R)-Calamenene via Ring-Closing Metathesis.

Diagram 2: Experimental Workflow for Efficacy Comparison

Efficacy_Comparison cluster_sources Compound Sources cluster_assays Biological Assays cluster_analysis Data Analysis Natural Calamenene-3,7-diol Natural Calamenene-3,7-diol Antimicrobial Assay Antimicrobial Assay Natural Calamenene-3,7-diol->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Natural Calamenene-3,7-diol->Antioxidant Assay Anti-inflammatory Assay Anti-inflammatory Assay Natural Calamenene-3,7-diol->Anti-inflammatory Assay Synthetic Calamenene-3,7-diol Synthetic Calamenene-3,7-diol Synthetic Calamenene-3,7-diol->Antimicrobial Assay Synthetic Calamenene-3,7-diol->Antioxidant Assay Synthetic Calamenene-3,7-diol->Anti-inflammatory Assay Efficacy Comparison Efficacy Comparison Antimicrobial Assay->Efficacy Comparison Antioxidant Assay->Efficacy Comparison Anti-inflammatory Assay->Efficacy Comparison

Caption: A logical workflow for a comparative study of natural versus synthetic Calamenene-3,7-diol efficacy.

Conclusion and Future Directions

The available data underscores the significant antimicrobial and antioxidant potential of naturally occurring 7-hydroxycalamenene. While synthetic routes to calamenene and its derivatives have been established, a direct comparison of the biological efficacy of a specific synthetic calamenene diol with its natural counterpart is lacking. Future research should focus on the total synthesis of Calamenene-3,7-diol and subsequent head-to-head comparative studies against the natural compound. Such studies would be invaluable for understanding the structure-activity relationships and for the potential development of these compounds as therapeutic agents. Furthermore, exploring the anti-inflammatory properties of both natural and synthetic calamenenes represents a promising avenue for future investigation.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Cadinatriene-3,8-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3,5-Cadinatriene-3,8-diol, a natural product used in research, is a critical component of laboratory safety and environmental responsibility. As a researcher, scientist, or drug development professional, adherence to correct disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a detailed operational and disposal plan for this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.

In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or diatomaceous earth.[1][2] The contaminated absorbent material should then be collected in a sealed and properly labeled container for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is to manage it as chemical waste and transfer it to a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Identify the waste containing this compound.

    • Segregate this waste from other chemical waste streams to prevent unintended reactions. It is particularly important to keep halogenated and non-halogenated solvent wastes separate, as their disposal costs can differ.

  • Containment:

    • Collect all waste containing this compound in a dedicated, leak-proof container made of a compatible material.

    • The container must have a secure, tight-fitting screw cap.[4]

    • Do not fill the container to more than 90% capacity to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • List all constituents of the waste mixture by percentage.

    • Include the date when the container was first used for waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][6]

    • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[1]

    • Maintain a log of the accumulated waste.

  • Professional Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Follow their specific procedures for waste handover, which may include completing a waste manifest or tag.

Experimental Protocols Cited

While this document does not cite specific experimental protocols for the synthesis or use of this compound, the disposal procedures outlined are based on established safety protocols for handling laboratory chemical waste as described in various safety data sheets for similar compounds and general laboratory waste management guidelines.

Logical Relationship for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

Chemical_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Chemical Waste B Wear Appropriate PPE A->B C Select Compatible Container B->C D Segregate Waste Streams C->D E Label Container Correctly (Name, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Licensed Waste Disposal G->H

Caption: Workflow for the safe disposal of laboratory chemical waste.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your local regulations and institutional policies for specific requirements.

References

Essential Safety and Handling Guidance for 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate, essential guidance for the safe handling, operation, and disposal of 1,3,5-Cadinatriene-3,8-diol in a laboratory setting is outlined below. This information is intended for researchers, scientists, and drug development professionals.

A specific Safety Data Sheet (SDS) for this compound was not located in the available resources. The following recommendations are based on general best practices for handling similar chemical compounds in a laboratory setting. It is crucial to handle this compound with care, assuming it may be hazardous until comprehensive safety data becomes available. All laboratory personnel must be trained on these procedures before working with this substance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations
Eye Protection Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be used.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

  • Location: All handling of this compound should be performed inside a certified chemical fume hood.

  • Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Storage Requirements:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and materials significantly contaminated with it should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed bag or container for hazardous waste disposal.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Disposal Pathway:

  • All waste must be disposed of through the institution's official hazardous waste management program.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.